molecular formula C2H6Si B074885 Silane, dimethyl- CAS No. 1111-74-6

Silane, dimethyl-

Cat. No.: B074885
CAS No.: 1111-74-6
M. Wt: 58.15 g/mol
InChI Key: JZZIHCLFHIXETF-UHFFFAOYSA-N
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Description

Dimethylsilane (B7800572) as a Fundamental Building Block in Silicon-Based Research

Dimethylsilane (C₂H₈Si) is an organosilicon compound featuring a silicon atom bonded to two methyl groups and two hydrogen atoms. cymitquimica.com This colorless, flammable gas is noted for its low boiling point and high reactivity, particularly in processes like hydrosilylation. cymitquimica.com These characteristics make it a crucial precursor in the synthesis of a variety of silicon-containing materials, including silicone polymers. cymitquimica.com

Its utility extends to the production of polysilanes, which are precursors for silicon carbide, a material with significant industrial applications. wikipedia.orgchemicalbook.com Dimethylsilane is also employed in chemical vapor deposition (CVD) techniques to create specialized coatings. wikipedia.orggoogle.com For instance, it can be used to coat glass to prevent the adsorption of micro-particles. wikipedia.org The compound's ability to form siloxane bonds upon hydrolysis further broadens its applicability in materials science and chemical synthesis. cymitquimica.com

Evolution of Academic Inquiry into Dimethylsilane Systems

The field of organosilicon chemistry dates back to 1863, with the first synthesis of an organochlorosilane compound by Charles Friedel and James Crafts. wikipedia.org This marked the beginning of a new branch of chemistry that would grow significantly over the next century. sbfchem.com Early research in the 20th century, pioneered by Frederic S. Kipping, laid the groundwork for understanding the synthesis and properties of various organosilicon compounds, including the forerunners of modern silicones. wikipedia.orgrichsilicone.com Kipping's extensive work included the use of Grignard reagents to create alkylsilanes and the initial preparation of silicone oligomers and polymers. wikipedia.orgrichsilicone.com

A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene Rochow and Richard Müller. longdom.orgmdpi.com This industrial method for synthesizing organosilanes on a large scale revolutionized the field, making materials like dimethylsilane and its derivatives more accessible for widespread research and application. mdpi.com This discovery spurred a rapid increase in academic and industrial interest, leading to the development of a vast array of silicone products, including resins and coatings. sbfchem.com Since then, academic inquiry has continued to expand, exploring the use of dimethylsilane in areas such as polymer chemistry, surface modification, and advanced materials like blue-emitting polymers for OLEDs. cymitquimica.comscientific.netrsc.org

Interdisciplinary Research Paradigms Involving Dimethylsilane

The unique properties of dimethylsilane and its derivatives have fostered a rich environment for interdisciplinary research, bridging chemistry, physics, engineering, and materials science. Complex challenges in fields like healthcare and electronics often require collaborative efforts that transcend traditional disciplinary boundaries. mdpi.comnih.gov

Dimethylsilane is at the center of several such interdisciplinary endeavors:

Materials Science and Engineering: Dimethylsilane is a key precursor in the synthesis of polysilanes and polycarbosilanes, which are ceramic precursors for materials like silicon carbide. chemicalbook.comntis.gov This research involves chemists synthesizing the polymers and materials engineers studying their thermal decomposition and ceramic properties.

Electronics and Photonics: In the electronics industry, dimethylsilane is used in plasma-enhanced chemical vapor deposition (PECVD) to create low-dielectric constant films, crucial for manufacturing advanced semiconductor devices. researchgate.net This work combines the expertise of chemists in precursor design with that of electrical engineers in device fabrication and characterization. Furthermore, polymers incorporating dimethylsilane units are being investigated for their photoluminescent properties, with potential applications in organic light-emitting diodes (OLEDs). scientific.netrsc.org

Biomedical Applications and Microfluidics: While not directly used in medical treatments, derivatives of dimethylsilane are fundamental to creating materials like polydimethylsiloxane (B3030410) (PDMS). PDMS is widely used in biomedical microelectromechanical systems (bio-MEMS) and for creating "lab-on-a-chip" devices for rapid diagnostic testing due to its biocompatibility and excellent mechanical and optical properties. wikipedia.org This research area sees collaboration between chemists, biologists, and biomedical engineers.

These examples highlight how the study of a single chemical compound, dimethylsilane, can drive innovation across multiple scientific and technological domains through interdisciplinary collaboration.

Properties

InChI

InChI=1S/C2H6Si/c1-3-2/h1-2H3
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InChI Key

JZZIHCLFHIXETF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6Si
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DSSTOX Substance ID

DTXSID40870840
Record name Silane, dimethyl-
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Molecular Weight

58.15 g/mol
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Physical Description

Gas with a distinct mild odor; [Gelest MSDS]
Record name Dimethylsilane
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CAS No.

1111-74-6
Record name Dimethylsilane
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Record name Silane, dimethyl-
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Record name Silane, dimethyl-
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Record name Dimethylsilane
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Record name DIMETHYLSILANE
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Synthetic Methodologies and Precursor Design

Synthesis of Dimethylsilane (B7800572) and its Functionalized Derivatives

The versatility of the dimethylsilane unit allows for the attachment of various functional groups, leading to a wide array of chemical properties and applications. The synthesis of these functionalized derivatives can be achieved through several strategic routes.

The formation of silicon-nitrogen (Si-N) bonds is crucial for creating aminosilanes. While the conventional method involves the reaction of chlorosilanes with amines, this process generates ammonium (B1175870) salt byproducts. Transamination, or transsilylation, presents a more sustainable alternative that avoids corrosive reagents and salt waste. researchgate.netrsc.org This method involves the reaction of an aminosilane (B1250345) with an amine, leading to an exchange of the amino groups.

The general equilibrium for the transamination of a diaminodimethylsilane can be represented as follows: Me2Si(NR¹R²)2 + 2 HNR³R⁴ ⇌ Me2Si(NR³R⁴)2 + 2 HNR¹R²

Studies on the thermodynamics of these reactions show that the equilibrium position is influenced by the nature of the amine substituents. researchgate.net For instance, trimethyl(diethylamino)silane and trimethyl(iso-propylamino)silane have been identified as effective starting materials for transamination reactions to produce other silylamines. researchgate.net The reaction rate can be significantly dependent on the solvent used. researchgate.net Catalytic dehydrocoupling between silanes and amines, which forms Si-N bonds and releases hydrogen gas as the only byproduct, is another key strategy. rsc.org Catalysts for this process span the periodic table, with systems based on palladium, yttrium, and manganese having been developed to improve efficiency and selectivity under mild conditions. rsc.org

The synthesis of novel dimethylsilane analogues involves introducing diverse organic moieties to the silicon atom, creating compounds with unique properties. A general and effective method for creating such analogues is the reaction of a dihalodimethylsilane, typically dichlorodimethylsilane (B41323), with a nucleophilic organic compound like an alcohol or an amine.

For example, the synthesis of furan-containing silanes can be achieved through this route. The reaction of dichlorodimethylsilane with two equivalents of an alcohol like furan-2-ylmethanol, in the presence of a base such as triethylamine (B128534) to act as an HCl scavenger, would yield the corresponding bis(furan-2-ylmethoxy)dimethylsilane. The reaction is typically conducted in an anhydrous solvent under an inert atmosphere.

This fundamental approach allows for the creation of a wide variety of structures. Other novel analogues that have been synthesized include:

Organometallic Silanes : Ferrocenyl-based organosilanes have been synthesized via hydrosilylation reactions.

Functional Silanols : Silanols, which are silicon analogues of alcohols, can be synthesized and used as catalysts in reactions like direct amidation. acs.org

(Aminomethyl)silanes : These can be prepared through various routes, including the amination of (chloromethyl)dimethylsilanes or via α-lithiated amines. researchgate.netrsc.orgacs.org

The synthesis of these novel analogues is critical for developing new materials, reagents, and compounds with specific electronic, optical, or biological properties.

Dimethylsilane in Polymer Precursor Synthesis

Dimethylsilane is a critical building block for silicon-based polymers, particularly poly(dimethylsilane), which serves as a key precursor to silicon carbide ceramics.

The most established and versatile method for synthesizing high molecular weight poly(dimethylsilane) is the Wurtz-type coupling reaction. wikipedia.orgbyjus.com This reaction involves the reductive coupling of dichlorodimethylsilane using a dispersion of an alkali metal, most commonly sodium, in an inert solvent like toluene (B28343) or ether. wikipedia.orgsgkgdcvinukonda.ac.injk-sci.com

The mechanism is thought to proceed through a metal-halogen exchange, potentially involving radical species or an organosodium intermediate, which then undergoes a nucleophilic substitution-like reaction to form the Si-Si bond. wikipedia.orgbyjus.comsgkgdcvinukonda.ac.in While effective for producing the polysilane backbone, the classical Wurtz reaction has several drawbacks, including harsh reaction conditions, intolerance to many functional groups, and often low to moderate yields. jk-sci.com Modifications using other metals like magnesium in the presence of Lewis acids have been explored to achieve milder reaction conditions. scirp.orgscirp.org

Wurtz-Type Polycondensation Summary
ParameterDescriptionCommon Examples/Conditions
Monomer The starting dihalosilane.Dichlorodimethylsilane ((CH₃)₂SiCl₂)
Reducing Agent Typically an alkali metal.Sodium (Na) metal dispersion wikipedia.orgbyjus.com
Solvent Anhydrous, aprotic solvent.Toluene, diethyl ether, tetrahydrofuran (B95107) (THF) wikipedia.orgsgkgdcvinukonda.ac.in
Key Bond Formed Silicon-Silicon (Si-Si) single bond.Forms the polysilane backbone
Limitations Harsh conditions, side reactions, low yields.Incompatible with many functional groups jk-sci.com

Poly(dimethylsilane) is a vital precursor for polycarbosilane (PCS), which in turn is a preceramic polymer for silicon carbide (SiC). The conversion of the polysilane's Si-Si backbone to the polycarbosilane's Si-C-Si backbone is achieved through a thermal rearrangement, often referred to as the Kumada rearrangement. google.comresearchgate.net

Initially, this transformation was performed by heating poly(dimethylsilane) to high temperatures, typically between 400-500°C. osti.govgoogle.com This thermal process causes homolysis of the Si-Si bonds and subsequent rearrangement of methyl groups to form bridging methylene (B1212753) (-CH₂-) units between silicon atoms. google.com However, this purely thermal method often requires high pressure in an autoclave to manage gaseous byproducts, posing operational challenges. researchgate.net

To mitigate these harsh conditions, various catalytic methods have been developed to facilitate the rearrangement at lower temperatures and atmospheric pressure. researchgate.net

Catalysts for Poly(dimethylsilane) to Polycarbosilane Rearrangement
Catalyst TypeExample(s)Typical Reaction TemperatureReference
Boron-basedPolyborodimethylsiloxane~350°C researchgate.net
Solid AcidsZeolites (e.g., ZSM-5), AlCl₃350 - 400°C researchgate.net
ZirconocenesZirconocene dichlorideVaries researchgate.net
No Catalyst (Thermal)None400 - 500°C (often high pressure) google.comosti.gov

These catalytic approaches work by lowering the activation energy for the Si-Si bond cleavage and subsequent rearrangement, making the industrial production of polycarbosilane safer and more energy-efficient. researchgate.net

Synthesis of Poly(methylsilane-dimethylsilane) Copolymers

Poly(methylsilane-dimethylsilane) copolymers, denoted as P(MS-DMS), are synthesized through a Wurtz-type polycondensation reaction. cmu.eduacs.org This method involves the reductive coupling of dichlorosilane (B8785471) monomers using an alkali metal, typically sodium, in a solvent like toluene. cmu.edukent.ac.ukwikipedia.org The synthesis of P(MS-DMS) specifically utilizes a mixture of methyldichlorosilane (B44661) and dimethyldichlorosilane as the monomeric precursors. cmu.eduacs.org

The reaction is generally carried out at elevated temperatures, for instance, at 110°C in toluene. cmu.edu The process begins with the condensation of the monomer mixture in the presence of dispersed sodium. cmu.edukent.ac.uk After the polymerization reaction, the resulting mixture is filtered to remove sodium chloride (a byproduct of the reaction) and any solid materials. cmu.edu The solvent is then evaporated to yield the copolymer, which typically presents as a viscous liquid or a white turbid liquid at room temperature. cmu.edu

The composition and properties of the resulting P(MS-DMS) copolymers can be controlled by varying the ratio of the methyldichlorosilane and dimethyldichlorosilane monomers. The incorporation of dimethylsilane units into the polymer chain influences its characteristics. For instance, infrared (IR) spectroscopy of the copolymers shows new peaks corresponding to the CH3 and Si-C bonds from the dimethylsilane units, which are not present in the homopolymer of methylsilane (poly(methylsilane) or PMS). cmu.edu

The molecular weight and ceramic yield of the copolymers are important characteristics. The ceramic yield, which is the percentage of the polymer's mass that converts to a ceramic material upon pyrolysis, is a crucial factor for applications such as precursors for silicon carbide (SiC). Research has shown that the ceramic yield of P(MS-DMS) copolymers can be significantly increased through γ-ray curing. cmu.eduacs.org The radiation-induced cross-linking, primarily through the formation of Si-Si bonds, enhances the thermal stability and reduces the loss of volatile species during pyrolysis. cmu.edu

CopolymerMolecular Weight (Mw)Mw/MnCeramic Yield (at 1273 K, uncured) (%)Ceramic Yield (at 1273 K, cured) (%)
P(MS-DMS)-716001.9~20>60
P(MS-DMS)-516001.7~15~50
P(MS-DMS)-318002.0<10~30

Data compiled from studies on γ-ray curing of poly(methylsilane-dimethylsilane) copolymers. cmu.edu

Another class of related copolymers, polysilastyrene, is synthesized by the cocondensation of phenylmethyldichlorosilane and dimethyldichlorosilane with sodium metal in toluene. ntis.gov These copolymers, with the general formula [(Me₂Si)ₓ(PhMeSi)ₙ], can be processed into films and fibers and serve as precursors for silicon carbide upon thermolysis after crosslinking. ntis.gov

Dimethylsilane as a Precursor for Inorganic Materials

Dimethylsilane for Silicon Carbide (SiC) Film Growth

Dimethylsilane (DMS) is a significant single-source precursor for the deposition of silicon carbide (SiC) thin films, valued for its inherent Si-C bonds which can facilitate lower temperature decomposition compared to separate silicon and carbon sources. scialert.net Various chemical vapor deposition (CVD) techniques have been employed to grow SiC films using DMS.

Thermal CVD using DMS often results in films with an excess of carbon, meaning the carbon-to-silicon (C/Si) atomic ratio is greater than one. researchgate.netnih.gov For example, at a substrate temperature of 800°C, the C/Si ratio in SiC films formed by thermal CVD with DMS can be significantly higher than the stoichiometric value of 1. nih.gov

To address the issue of carbon incorporation and to lower the deposition temperature, plasma-based methods have been investigated. Triode plasma CVD has been successfully used for the low-temperature epitaxial growth of cubic silicon carbide (3C-SiC) on silicon substrates. scialert.netscialert.netutm.my In this method, DMS is used as the source gas, often diluted with hydrogen. scialert.netresearchgate.net Stoichiometric 3C-SiC films with good crystallinity have been grown at temperatures between 1100-1200°C. scialert.netscialert.net The quality of the films is influenced by parameters such as reaction pressure, growth temperature, and the hydrogen dilution rate. scialert.netresearchgate.net Higher hydrogen dilution rates and lower growth pressures (0.3-0.7 Torr) have been found to improve the crystallinity and orientation of the SiC films. scialert.netscialert.net It is suggested that hydrogen radicals play a role in removing excess carbon from the growing film. scialert.net

Ion beam induced chemical vapor deposition (IBICVD) is another technique that utilizes DMS for SiC film formation. researchgate.netnih.gov In this process, an ion beam, such as Ar⁺, is directed at the substrate simultaneously with the DMS gas. researchgate.net This method has been shown to be effective at lower substrate temperatures compared to thermal CVD. For instance, SiC film formation was observed at 600°C with IBICVD, whereas no film was formed at 400°C. researchgate.net A key advantage of IBICVD with DMS is the potential to produce films with a C/Si ratio closer to stoichiometric compared to thermal CVD. researchgate.net

Deposition MethodPrecursor(s)Substrate Temperature (°C)Key Findings
Thermal CVDDimethylsilane (DMS)800Results in carbon-rich SiC films (C/Si > 1). nih.gov
Triode Plasma CVDDimethylsilane (DMS), H₂1100-1200Produces stoichiometric 3C-SiC films with good crystallinity. scialert.netscialert.net
Ion Beam Induced CVD (IBICVD)Dimethylsilane (DMS), Ar⁺ beam600Allows for lower temperature deposition and can reduce excess carbon incorporation. researchgate.net

Aminosilanes and Related Dimethylsilane Derivatives as Silicon Precursors in Thin Film Deposition

Aminosilanes and other derivatives of dimethylsilane are increasingly used as precursors for the deposition of various silicon-containing thin films, such as silicon oxide (SiOₓ), silicon nitride (SiNₓ), and silicon carbonitride (SiCN). skku.eduresearchgate.net These precursors are often favored for their high volatility, thermal stability, and ability to enable lower deposition temperatures, which is crucial for applications in microelectronics. sigmaaldrich.com

Tris(dimethylamino)silane (TDMAS) is a widely utilized aminosilane precursor. sigmaaldrich.com It is employed in atomic layer deposition (ALD) and plasma-enhanced ALD (PEALD) to synthesize high-purity silicon oxide and silicon carbonitride films. mdpi.com TDMAS can be used to deposit SiO₂ films at relatively low temperatures (150–450°C) when paired with an oxidant like ozone or oxygen plasma. It is also a precursor for silicon nitride films through processes like low-pressure CVD. gelest.com The reactivity of TDMAS is such that it can promote self-limiting reactions in ALD processes without requiring high temperatures. mdpi.com

Bis(diethylamino)silane (BDEAS) is another important aminosilane precursor. skku.eduresearchgate.netstrem.com It has been investigated for the low-temperature ALD of hafnium silicate (B1173343) (HfSiOₓ) films, where it serves as the silicon source in conjunction with a hafnium precursor and an oxidizing agent like ozone. researchgate.net The process window for depositing silicon dioxide from BDEAS overlaps with that of hafnium oxide, allowing for the creation of composite films. researchgate.net BDEAS is also used in PEALD for the deposition of silicon nitride films, often with N₂ plasma as the reactant gas. skku.edu The use of higher frequency plasmas (e.g., 162 MHz) with BDEAS has been shown to improve the quality of the resulting silicon nitride films, leading to reduced roughness, lower carbon content, and better electrical properties. skku.edu

Other dimethylsilane derivatives used in thin film deposition include (dimethylamino)dimethylsilane and bis(dimethylamino)methylsilane. researchgate.netresearchgate.netnauka.gov.pl These compounds have been used as single-source precursors in remote hydrogen plasma CVD to produce amorphous silicon carbonitride films. researchgate.netnauka.gov.pl The deposition temperature influences the final composition of the film; increasing the temperature generally leads to the elimination of organic components and the formation of a more inorganic Si-C and Si-N network structure. researchgate.net

PrecursorDeposition Technique(s)Film Type(s)Key Features
Tris(dimethylamino)silane (TDMAS)ALD, PEALD, LPCVDSiOₓ, SiCN, SiNₓEnables low-temperature deposition (150-450°C for SiO₂); high-purity films. mdpi.comgelest.com
Bis(diethylamino)silane (BDEAS)ALD, PEALDHfSiOₓ, SiO₂, SiNₓSuitable for low-temperature ALD of composite oxides; improved SiNₓ quality with high-frequency plasma. skku.eduresearchgate.net
(Dimethylamino)dimethylsilaneRemote Plasma CVDa-SiCN:HSingle-source precursor for silicon carbonitride films. researchgate.netnauka.gov.pl
Bis(dimethylamino)methylsilaneRemote Plasma CVDa-SiCN:HSingle-source precursor for silicon carbonitride films; temperature controls film composition. researchgate.netnauka.gov.pl

Chemical Reactivity and Reaction Mechanism Investigations

Gas-Phase Reactions Involving Dimethylsilane (B7800572)

The gas-phase chemistry of dimethylsilane is complex, involving competing reaction pathways that are highly dependent on conditions such as temperature, pressure, and reaction time. ru.nlnih.govfu-berlin.de Studies, particularly those utilizing hot-wire chemical vapor deposition (HWCVD) reactors, have been instrumental in elucidating these mechanisms. ru.nlnih.gov In these environments, dimethylsilane's decomposition on heated filaments produces two main types of reactive intermediates: silylene/silene species and free radicals. chemrxiv.org

Computational and Experimental Studies of Autoxidation Processes

Autoxidation, a spontaneous oxidation by atmospheric oxygen, is a critical degradation pathway for many compounds. For organosilanes like dimethylsilane, this process is typically initiated by radicals such as hydroxyl (•OH). chemrxiv.org Theoretical studies on analogous compounds like tetramethylsilane (B1202638) (TMS) provide significant insight into the likely mechanism for dimethylsilane. chemrxiv.org These computational models, often using high-level quantum chemical methods like G4 theory, show that initiation occurs via H-abstraction from a methyl group to form a primary radical. chemrxiv.org This radical then rapidly associates with molecular oxygen to form a peroxyl radical (ROO•). chemrxiv.org Subsequent intramolecular hydrogen shifts (isomerization) and further reactions lead to a cascade of oxidation products. nih.govchemrxiv.org

Experimental investigations into the initial steps of oxidation have been conducted. Studies on the kinetics of the gas-phase reaction between ground-state oxygen atoms (O(³P)) and dimethylsilane have provided fundamental rate constant data. acs.org Furthermore, theoretical studies have calculated the barrier energies for hydrogen abstraction from the Si-H bond in dimethylsilane by hydrogen and methyl radicals, which are key steps in radical-chain-driven autoxidation. acs.org These computational results show that the barrier energies for H-abstraction from the silicon site in dimethylsilane by an H radical are lower than for its carbon-based counterpart, propane. acs.org

Formation and Reactivity of Silylene and Silene Intermediates

Under pyrolytic conditions, such as those in an HWCVD reactor, dimethylsilane can undergo molecular elimination of hydrogen (H₂) or methane (B114726) (CH₄) to form highly reactive silylene and silene intermediates. acs.org The primary silylene formed is dimethylsilylene (:Si(CH₃)₂), with 1-methylsilene (H₂C=SiH(CH₃)) also being generated. ru.nlacs.org

The reactivity of these intermediates is a dominant feature of dimethylsilane's gas-phase chemistry, especially at lower filament temperatures (e.g., 1100–1200 °C) and shorter reaction times. ru.nlnih.gov The involvement of these species is confirmed through trapping experiments, for instance using 1,3-butadiene. acs.org The key reactions of these intermediates include:

Insertion: Dimethylsilylene can insert into the Si-H bond of a parent dimethylsilane molecule. This reaction is a major pathway and results in the formation of 1,1,2,2-tetramethyldisilane (B129472) (TMDS). nih.govpnnl.gov

Dimerization: Silylene or silene intermediates can react with themselves. The self-dimerization of either dimethylsilylene or 1-methylsilene is proposed as the route to form 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB). ru.nlacs.orgpnnl.gov

The competition between different reaction pathways is sensitive to experimental conditions, as summarized in the table below.

ConditionDominant ChemistryMajor Products
Low Temperature, Short TimeSilylene/Silene Chemistry1,1,2,2-tetramethyldisilane (TMDS), 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB)
High Temperature, Long TimeFree-Radical ChemistryTrimethylsilane (B1584522) (TriMS)

This table summarizes findings from various gas-phase studies of dimethylsilane decomposition. ru.nlnih.govfu-berlin.de

Free-Radical Chemistry and Reaction Pathways

Alongside the molecular elimination pathways, the homolytic cleavage of Si-H or Si-C bonds in dimethylsilane initiates free-radical chain reactions. nih.gov This mode of reaction becomes increasingly significant at higher filament temperatures and pressures. fu-berlin.de The primary radicals formed are •H, •CH₃, and the dimethylsilyl radical (•SiH(CH₃)₂). researchgate.net

The presence of free-radical chemistry is evidenced by the formation of specific products, most notably trimethylsilane (TriMS). ru.nlnih.gov This product arises from the recombination of a dimethylsilyl radical with a methyl radical. ru.nl The competition between free-radical pathways and those involving silylene/silene intermediates is a central theme in the gas-phase chemistry of dimethylsilane. fu-berlin.de For instance, at low pressures, the formation of TMDS via silylene insertion is favored, but as pressure increases, the production of TriMS through free-radical reactions can become dominant. fu-berlin.de

Hydride Transfer Chemistry

Dimethylsilane, possessing Si-H bonds, can act as a hydride donor in various chemical reductions. This reactivity is central to its application in organic synthesis.

Kinetic Analyses of Hydride Transfer to Carbenium Ions

Hydrosilanes are known to reduce stable carbenium ions via hydride transfer. Kinetic studies of the reactions between various hydrosilanes, including aryldimethylsilanes, and diarylcarbenium ions in dichloromethane (B109758) solution have been performed. tuni.fi These reactions generally follow a second-order rate law, being first order in both the silane (B1218182) and the carbenium ion. tuni.fi

-d[Ar₂CH⁺]/dt = k₂[Ar₂CH⁺][HSiR₃]

Kinetic isotope effect studies support a polar mechanism involving the rate-determining formation of a transient silicenium ion (R₃Si⁺), rather than a single electron transfer (SET) pathway. tuni.fi The reactivity of the silane is influenced by the substituents on the silicon atom. For instance, in the reduction of diarylcarbenium ions by para-substituted aryldimethylsilanes, the reaction rates show a linear correlation with Hammett σₚ constants, yielding a negative ρ value, which indicates a buildup of positive charge at the silicon center in the transition state. tuni.fi The rates of these hydride transfers are largely independent of solvent polarity. tuni.fi

Mechanistic Studies of Silane-Mediated Reductions

The ability of dimethylsilane derivatives to act as reducing agents has been explored in various contexts. One notable example is the metal-free reduction of carbon dioxide to methanol (B129727), where silanes serve as the reducing agent and hydrogen source, catalyzed by N-heterocyclic carbenes (NHCs). iastate.edu Computational and experimental studies show this process occurs through a three-step cascade reaction: iastate.edu

Formation of a formoxysilane intermediate, which is the rate-determining step.

Reduction of the formoxysilane to a bis(silyl)acetal.

Further reduction to produce methoxysilane (B1618054) and a disiloxane, with the final methanol product being released upon hydrolysis.

In other reductions, such as the conversion of aldehydes, the mechanism is believed to involve the initial formation of a pentacoordinate silicon intermediate resulting from the coordination of the aldehyde's oxygen to the silicon atom. rsc.org The hydrogen atom attached to this hypervalent silicon becomes highly hydridic, facilitating its transfer to the electrophilic carbonyl carbon. rsc.org

Reactions with Atomic Species

The kinetics of the gas-phase reactions between dimethylsilane and atomic halogens, such as bromine (Br), have been investigated to understand the reactivity of the Si-H bond. rsc.orgrsc.org Flash photolysis/time-resolved atomic resonance spectroscopy has been employed to measure the rate constants of these reactions over a range of temperatures. rsc.orgrsc.orgrsc.org

For the reaction of atomic bromine with dimethylsilane, (CH₃)₂SiH₂, the rate constant, k₂, has been determined over a temperature range of 390–550 K. rsc.orgrsc.org The experimental results can be expressed using the Arrhenius equation. rsc.org

Arrhenius Parameters for the Reaction of Br with Dimethylsilane

Parameter Value Units
Pre-exponential factor (A) (4.3 ± 0.8) × 10⁻¹⁰ cm³ s⁻¹
Activation Energy (Ea) 21.6 ± 0.7 kJ mol⁻¹

Data from Ding, L., & Marshall, P. (1993). Journal of the Chemical Society, Faraday Transactions, 89(2), 419-423. rsc.orgrsc.org

These kinetic studies reveal that the reactivity of the Si-H bond in dimethylsilane towards atomic bromine is intermediate between that of silane (SiH₄) and trimethylsilane ((CH₃)₃SiH). rsc.orgrsc.org The reaction proceeds via the abstraction of a hydrogen atom from the silicon, forming hydrogen bromide (HBr) and a dimethylsilyl radical ((CH₃)₂SiH•). unt.edu Similar studies have also been conducted with atomic chlorine, which also reacts by abstracting a hydrogen atom from the Si-H bond. researchgate.net The reactivity of the Si-H bond towards chlorine atom attack is found to be higher than that of the C-H bond. researchgate.net

Kinetic data from the reactions of atomic species with dimethylsilane can be used to derive the bond dissociation enthalpy (BDE) of the Si-H bond. rsc.orgrsc.orgresearchgate.net The BDE is a measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically to form two radical fragments. libretexts.org

By assuming an activation energy for the reverse reaction (the reaction of a dimethylsilyl radical with HBr), the Si-H bond dissociation enthalpy at 298 K, D₂₉₈, for dimethylsilane has been estimated. rsc.orgrsc.org

Derived Si-H Bond Dissociation Enthalpy for Dimethylsilane

Compound D₂₉₈(Si-H) (kJ mol⁻¹)
Dimethylsilane 392 ± 5

Data from Ding, L., & Marshall, P. (1993). Journal of the Chemical Society, Faraday Transactions, 89(2), 419-423. rsc.orgrsc.org

This value is intermediate between the Si-H BDE in methylsilane (388 ± 5 kJ mol⁻¹) and trimethylsilane (398.6 ± 6 kJ mol⁻¹). rsc.orgrsc.orgrsc.org However, the uncertainty in these measurements is significant enough that a definitive trend in the Si-H BDE with increasing methylation cannot be firmly established from this data alone. rsc.orgrsc.org The Si-H bond energy in the parent silane is approximately 378 kJ/mol. gelest.com Generally, the Si-H bond dissociation energy tends to decrease with the addition of silyl (B83357) groups to the silicon atom. encyclopedia.pub

Polymerization and Cross-linking Dynamics

Dimethylsilane and its derivatives can act as photoinitiators in polymerization reactions, such as the photopolymerization of styrene (B11656). ecust.edu.cngoogle.com Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. nih.govresearchgate.net

In the context of styrene polymerization, copolymers containing dimethylsilane units have been studied as photoinitiators. ecust.edu.cn The mechanism involves the generation of radicals upon UV irradiation, which then initiate the free-radical polymerization of the styrene monomers. nih.govmdpi.com The basic steps of free-radical polymerization are initiation, propagation, chain transfer, and termination. nih.gov The photoinitiator plays a crucial role in the initiation step by producing the initial radical species. nih.gov

While specific studies focusing solely on dimethylsilane as a photoinitiator for styrene are limited, the general principle is that the Si-H bond can be susceptible to photolytic cleavage, or the silane can participate in a system that generates initiating radicals. ecust.edu.cn For example, in some systems, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is used, which forms radicals upon UV exposure that then trigger the polymerization of styrene groups. mdpi.com

The formation of Si-Si and Si-CH₂-Si cross-links is a critical aspect of the conversion of polysilane and polycarbosilane precursors into ceramic materials like silicon carbide (SiC). umich.eduacs.org These cross-linking reactions are essential for creating a stable, three-dimensional network that maintains its shape during pyrolysis and leads to a high ceramic yield. umich.edu

In precursors derived from or containing dimethylsilane units, several cross-linking mechanisms can occur at elevated temperatures. One proposed mechanism involves a 1,1-H₂ elimination reaction, which leads to the formation of highly reactive silylene intermediates. umich.eduresearchgate.net These silylenes can then insert into the Si-H bonds of adjacent polymer chains, forming Si-Si cross-links. umich.eduresearchgate.net

Subsequently, these Si-Si linkages can undergo a Kumada rearrangement to form more thermally stable carbosilane (Si-CH₂-Si) links. acs.org This rearrangement is a key step in transforming the polymer into a polycarbosilane network. acs.org

Another pathway involves the homolytic cleavage of Si-C bonds at higher temperatures (around 450–600 °C), which also contributes to the formation of a cross-linked network. umich.edu The evolution of gases like dihydrogen (H₂) and methane (CH₄) is observed during these cross-linking and rearrangement processes. umich.eduacs.org For instance, studies on [SiD₂CH₂]n have shown that the initial loss of hydrogen during cross-linking primarily comes from the silicon-attached hydrogen atoms. umich.edu

Low Temperature (below 500 K): Formation of Si-Si cross-links, predominantly through silylene intermediates, with the evolution of species like MeSiH₃. acs.org

Intermediate Temperature (around 625 K): Thermal rearrangement of Si-Si units to Si-CH₂-Si units (Kumada rearrangement). acs.org

High Temperature (above 673 K): Conversion of the polymer network into a ceramic structure, with significant evolution of H₂ and CH₄. acs.org

Surface Reaction Mechanisms

The surface reaction mechanisms of dimethylsilane are critical in processes like chemical vapor deposition (CVD) for the formation of silicon-containing thin films. Understanding these mechanisms at a molecular level is key to controlling film properties such as composition, crystallinity, and thickness.

Elucidation of Initial SiC Growth Stages on Semiconductor Surfaces

The formation of silicon carbide (SiC) films on semiconductor substrates using dimethylsilane ((CH₃)₂SiH₂) as a precursor involves a complex series of events at the surface. aip.org The initial stages of growth are particularly crucial as they determine the quality of the resulting epitaxial film. mdpi.com Dimethylsilane is utilized as a single-source precursor because it conveniently contains both silicon and carbon atoms necessary for SiC deposition. aip.org

The thermal decomposition of dimethylsilane is a key step, leading to the formation of various molecular fragments, including H, C, Si, and combinations thereof, which then deposit onto the substrate. google.com This process can be used to form an amorphous carbosilane layer, which serves as a foundation for subsequent film growth. google.com Research has shown that SiC films can be effectively deposited using dimethylsilane through various deposition techniques. aip.org

The initial growth of SiC on a silicon substrate is governed by several potential mechanisms, including the Frank–van der Merwe, Volmer–Weber, and Stranski–Krastanov models. mdpi.com The specific mechanism at play is influenced by factors such as the substrate surface condition. For instance, the smooth surface of monocrystalline silicon can present challenges for the epitaxial growth of SiC, often leading to defects like dislocations and cracking due to lattice mismatch. mdpi.com To mitigate this, creating a porous silicon (por-Si) layer on the substrate has been explored. This porous structure provides a multitude of nucleation sites and a rougher surface, which facilitates the formation of Si-C bonds and enhances the mechanical interlocking between the SiC film and the silicon substrate. mdpi.com

Studies using techniques like hot-mesh CVD (HMCVD) have investigated the growth of 3C-SiC films. In one instance, a Si c(4×4) structure was observed during the initial stages of 3C-SiC epitaxial growth on a Si(100) substrate using dimethylsilane, indicating a specific surface reconstruction as the film begins to form. researchgate.net The temperature of the substrate plays a significant role; for example, with monomethylsilane in HMCVD, epitaxial growth of 3C-SiC was achieved at substrate temperatures above 750°C. researchgate.net

The table below summarizes key findings related to the initial stages of SiC growth using silane precursors.

PrecursorDeposition TechniqueSubstrateKey Findings
DimethylsilaneChemical Vapor Deposition (CVD)SiliconServes as a single-source precursor for SiC films. aip.org
DimethylsilaneThermal DecompositionGeneralForms an amorphous carbosilane layer with Si, C, and H. google.com
DimethylsilaneHot Wire CVDSi(100)A Si c(4×4) surface structure appears in the initial growth stage. researchgate.net
MonomethylsilaneHot-Mesh CVD (HMCVD)Si(100)Epitaxial 3C-SiC growth occurs at substrate temperatures >750°C. researchgate.net

Adsorption and Desorption Kinetics of Dimethylsilane-Derived Species in Thin Film Processes

The adsorption and desorption kinetics of species derived from dimethylsilane are fundamental to controlling the deposition rate and uniformity of thin films in processes like CVD. dntb.gov.uafrontiersin.org When dimethylsilane is introduced into a CVD reactor, its molecules adsorb onto the heated substrate surface.

Research into the thermal decomposition of dimethylsilane suggests a molecular elimination mechanism where H₂ is directly eliminated from the dimethylsilane molecule (Me₂SiH₂ → Me₂Si: + H₂). rsc.org This contrasts with other organosilanes where decomposition might proceed through different pathways. rsc.org In hot wire chemical vapor deposition (HW-CVD), it is proposed that the reaction begins with the molecule adsorbing onto the hot metal surface, where the cleavage of Si-H bonds has a lower activation barrier than the cleavage of Si-CH₃ bonds. aip.org This initial adsorption and bond-breaking step is critical for generating the reactive species that contribute to film growth.

Studies on the adsorption and desorption kinetics of organosilanes on Si(001) surfaces have been conducted to understand these surface processes better. hirosaki-u.ac.jp The kinetics can be influenced by various factors, including the presence of other gases. For example, in some systems, the presence of H₂O can positively influence the desorption kinetics of CO₂, while pre-adsorbed CO₂ can negatively affect the adsorption kinetics of H₂O. osti.gov While not directly studying dimethylsilane, these findings highlight the complexity of surface interactions during thin-film deposition.

The table below outlines the proposed initial steps in the surface reaction of dimethylsilane during different deposition processes.

Deposition ProcessProposed Initial MechanismKey Reactive Species
Thermal DecompositionMolecular elimination of hydrogen: Me₂SiH₂ → Me₂Si: + H₂. rsc.orgDimethylsilylene (:SiMe₂)
Hot Wire CVDAdsorption on a hot metal surface followed by preferential cleavage of Si-H bonds. aip.orgSi radicals, CH₃ radicals

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy of Dimethylsilane (B7800572) Systems

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the structure, conformation, and intermolecular interactions of dimethylsilane and related materials. nih.govmjcce.org.mk

Infrared and Raman spectroscopy are complementary methods used to probe the vibrational modes of molecules. nih.gov For dimethylsilane and its derivatives, these techniques have been instrumental in assigning fundamental vibrational frequencies. jkps.or.kr Studies on compounds such as tris(trimethylsilyl)silane (B43935) derivatives have utilized both experimental spectra and computational calculations to elucidate their vibrational structures. jkps.or.kr In these analyses, the Si-H stretching fundamental is a notable feature, appearing distinctly in both IR and Raman spectra. jkps.or.kr The intensity of these vibrations is relatively strong compared to C-H stretching, highlighting the unique electronic environment of the silicon atom. jkps.or.kr

The vibrational spectra of silylated organic compounds, including those with chiral structures, have been successfully correlated with theoretical models, leading to a comprehensive assignment of their vibrational modes. uchile.cl Such studies often employ Density Functional Theory (DFT) to predict vibrational modes, which are then compared with experimental IR and Raman data. uchile.cl This combined approach has proven valuable for understanding the structural nuances of complex organosilicon molecules. uchile.cl

Poly(dimethylsilane) (PDMS), a foundational polymer in the polysilane family, and its oligomers have been the subject of detailed vibrational spectroscopic analysis to understand their structure and conformation. acs.org The methyl rocking modes, in particular, are strong and informative bands in the infrared spectrum of PDMS. acs.org

Assuming a planar zig-zag conformation for PDMS chains, the symmetry species of the methyl rocking modes can be classified as Raman-active (Ag, B1g, B2g, B3g) and infrared-active (B1u, B2u, B3u). acs.org Experimental studies on well-oriented thin films of dodecamethylcyclohexasilane (B1580885) (DM12), an oligomer of dimethylsilane, have helped in determining the polarization of these bands. acs.org Specifically, the band at 742.5 cm⁻¹ in PDMS is identified as a parallel band (B1u), where methyl groups rock parallel to the chain axis, while the bands at 832 and 731 cm⁻¹ are perpendicular bands (B3u and B2u), corresponding to methyl groups rocking perpendicular to the chain axis. acs.org The assignment of these modes is further supported by comparative studies with poly(methylethylsilane) (PMES). acs.org

The vibrational spectra of various chlorosilanes and siloxane oligomers have also been analyzed to better understand the spectra of polydimethylsiloxanes. uea.ac.uk These studies often rely on a combination of inelastic neutron scattering, IR, and Raman spectroscopy, alongside ab initio calculations, to assign the observed spectral features. uea.ac.uk

Table 1: Experimentally Observed Methyl Rocking Modes in Poly(dimethylsilane) (PDMS)

Wavenumber (cm⁻¹)Spectroscopic MethodAssignment (Symmetry Species)Vibrational Motion
832InfraredB3uPerpendicular rocking of two methyl groups (symmetric)
742.5InfraredB1uParallel rocking of methyl groups to the chain axis
731InfraredB2uPerpendicular rocking of two methyl groups (antisymmetric)

Spectroscopic techniques are highly sensitive to intermolecular forces, such as hydrogen bonding, which play a crucial role in the structure and properties of organosilicon compounds like silanediols. acs.orgrsc.orgrsc.org X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant evidence for the conformational rigidity and binding properties of amide-containing silanediols, which are influenced by intra- and intermolecular hydrogen bonding. acs.orgacs.org

Infrared spectroscopy further corroborates these findings. For instance, in certain amide-containing silanediols, the observation of a single broad O-H peak in the solid-state IR spectrum suggests the presence of multiple modes of hydrogen bonding. acs.org The shift of the O-H stretching vibration to lower wavenumbers (e.g., 3154–3353 cm⁻¹) in the solid state is a characteristic indicator of hydrogen bonding. nih.gov

Theoretical modeling of hydrogen-bonded dimers of dimethylsilanediol (B41321) (DMSD) has been employed to better understand the vibrational bands that are shifted due to these intermolecular interactions in experimental spectra. researchgate.net These computational studies suggest the plausible existence of stable, moderate-sized hydrogen-bonded oligomers of DMSD even in solution. researchgate.net The self-association of silanediols through hydrogen bonding is a predictable trend that has been observed both in the solid state and in solution at high concentrations. rsc.org

Quantum Chemical and Computational Modeling

Quantum chemical and computational methods have become indispensable for achieving a deeper understanding of the molecular properties and reactivity of dimethylsilane and its derivatives. These theoretical approaches complement experimental data and provide insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and predict various molecular properties. wikipedia.orgarxiv.org These methods are widely applied to determine the molecular geometries, conformational energies, and vibrational frequencies of organosilicon compounds. nih.govmdpi.com

For instance, high-level quantum chemistry calculations, such as B3LYP and MP2 methods with various basis sets, have been used to determine the molecular geometries and conformational energies of molecules like di(trimethylsilylene)methylene. nih.gov These theoretical results are then used to develop classical potential energy functions, or force fields, which are suitable for simulating larger systems like poly(dimethylsilylenemethylene). nih.govresearchgate.net The development of accurate force fields is crucial for performing molecular mechanics and molecular dynamics simulations to study the conformational and thermodynamic properties of polymers. nih.govaps.org

The process of developing a force field often involves parametrizing a site-site potential model by regressing against ab initio energy data obtained from calculations on small model compounds, such as the silane (B1218182) dimer. aps.org The accuracy of these force fields is validated by comparing the simulated properties with experimental data. researchgate.net

Computational chemistry plays a vital role in exploring the mechanisms of chemical reactions involving dimethylsilane. Theoretical methods are used to investigate reaction pathways, locate transition states, and map out potential energy surfaces, providing a detailed picture of the reaction dynamics. arxiv.orgnih.govresearchgate.net

One area of significant interest is the insertion of silylenes, such as dimethylsilylene, into various chemical bonds. Ab initio studies have been conducted to understand the mechanisms of silylene insertion into the silicon-hydrogen (Si-H) bonds of silane and methylsilane. acs.org These calculations help to elucidate the electronic and steric effects of substituents on the reaction barriers. acs.org For example, DFT calculations have shown that for both dimethylsilylene and other silylenes, the activation energy for insertion into a Si-H bond is comparable to that for insertion into a Si-Cl bond. acs.org

Furthermore, theoretical investigations have been carried out on hydrogen-abstraction reactions of silanes, including dimethylsilane, with radicals like H and CH₃. researchgate.netacs.orgnih.gov These studies, often performed at high levels of theory such as DLPNO-CCSD(T), calculate reaction barrier energies and rate constants. researchgate.netacs.org The results reveal significant differences in the reactivity of Si-H bonds in silanes compared to C-H bonds in their alkane counterparts. acs.orgnih.gov Such computational studies are crucial for understanding the combustion and pyrolysis chemistry of silicon-based organic precursors. nih.gov The energy landscapes for the decomposition of organosilicon compounds can be computationally mapped to understand the preferred reaction pathways. researchgate.net

Molecular Dynamics Simulations of Silane-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between dimethylsilane-derived species and various substrate surfaces at an atomic level. These simulations provide insights into adsorption phenomena, surface structuring, and the influence of substrate characteristics on the behavior of thin films.

Electronic structure studies combined with MD simulations have been employed to understand the interactions of poly(dimethylsiloxane) (PDMS) films with hydroxylated SiO2 substrates. researchgate.net These studies revealed that the end groups of the PDMS chains, rather than the backbone oxygen atoms, play a dominant role in the interfacial interactions. Specifically, methyl-terminated PDMS interacts weakly with the substrate through interactions between its hydrogen atoms and the oxygen atoms of the substrate's hydroxyl groups. In contrast, hydroxyl-terminated PDMS forms strong hydrogen bonds with the substrate. researchgate.net

MD simulations have also been used to explore the impact of temperature and substrate type on the structural ordering of PDMS liquid near solid/liquid and liquid/air interfaces. researchgate.net Simulations performed at different temperatures (300 K and 400 K) on various hydroxylated SiO2 substrates (α-quartz, β-cristobalite, and amorphous SiO2) have shown a direct correlation between the ordering of the liquid at the interface and the roughness of the substrate. researchgate.net

Furthermore, MD simulations have been utilized to study the adhesive interactions between polytetrafluoroethylene (PTFE) transfer films and iron surfaces, providing a framework for understanding how silane-based adhesion promoters might function. researchgate.net These simulations calculate interaction energies, concentration profiles, and mean square displacements to analyze the interfacial structure. researchgate.net In such simulations, the focus is often on the interaction between the adsorbed macromolecules and the metal substrate, where the thermal vibrations of the metal atoms may be considered negligible. researchgate.net

The insights gained from MD simulations are crucial for designing and optimizing surface modification processes and for understanding the fundamental principles governing the performance of dimethylsilane-based materials in various applications.

Electronic Structure Analysis and Orbital Properties

The electronic structure and orbital properties of dimethylsilane and its derivatives are fundamental to understanding their chemical reactivity, optical properties, and behavior in materials. Quantum chemical calculations and various spectroscopic techniques are employed to investigate these characteristics.

Studies on polysilanes, including poly(dimethylsilane) (PDMS), have revealed key aspects of their electronic structures. researchgate.net The valence electronic structures of PDMS and the parent polysilane (SiH2)n have been investigated using X-ray photoelectron spectroscopy (XPS) and UV photoelectron spectroscopy (UPS), complemented by band structure calculations. A significant finding is that PDMS exhibits a low ionization energy of 5.9 eV. researchgate.net This low value is attributed to a combination of factors: the low electronegativity of silicon, σ-conjugation along the silicon backbone, and the inductive effect of the methyl groups. researchgate.net This electronic feature is crucial as it explains the high conductivity observed in PDMS and its derivatives upon doping with an acceptor. researchgate.net

First-principle calculations have been used to study the effect of the skeletal conformation on the electronic structure of polysilanes. researchgate.net These studies show that twisting the polymer backbone away from a trans-planar conformation leads to an increase in the bandgap. researchgate.net The density of states analysis indicates that the frontier orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are significantly influenced by the backbone conformation. researchgate.net

Theoretical analysis of the anomeric effect in dimethylsilanediol (DMSD), a related compound, highlights the role of orbital interactions in determining molecular conformation. researchgate.net Natural bond orbital (NBO) calculations have shown that the stability of different conformers is influenced by hyperconjugative interactions, specifically the anomeric effect. researchgate.net This effect involves the delocalization of electron density from an oxygen lone pair orbital to an antibonding Si-O orbital.

Furthermore, computational studies on various dimethyl-substituted silicon compounds provide insights into their rotational barriers and electronic distributions, contributing to a deeper understanding of their fundamental properties. scribd.com

Advanced Material Characterization

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Film Composition and Structure

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for characterizing the composition and structure of thin films derived from dimethylsilane.

X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of materials. In the context of films produced from dimethylsilane precursors, XRD analysis can reveal whether the deposited film is amorphous or crystalline. For instance, in the deposition of silicon carbide (SiC) films using low-energy ion beams derived from hexamethyldisilane (B74624), XRD is used to identify the crystalline phases present. aip.org The appearance of diffraction peaks corresponding to specific crystallographic planes, such as 3C-SiC(200) and 3C-SiC(400), confirms the formation of crystalline 3C-SiC. aip.org Conversely, the absence of obvious peaks in an XRD pattern suggests that the deposited film is amorphous, as has been observed in some silicon dioxide films. nih.gov For polymeric thin films, advanced XRD techniques are necessary due to the low structure factor of carbon and the thin nature of the samples. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental composition and chemical state information from the top few nanometers of a material's surface. eag.comphi.comcarleton.edu This makes it ideal for analyzing the surface of thin films. XPS works by irradiating a sample with monochromatic X-rays and measuring the kinetic energy of the emitted photoelectrons. phi.com The binding energy of these electrons is characteristic of the element and its chemical environment.

XPS is used to analyze the composition of films grown from dimethylsilane and related precursors. For example, it has been used to study the valence electronic structures of poly(dimethylsilane). researchgate.net The technique can also be combined with ion milling to obtain depth profiles, revealing the elemental composition as a function of depth within a thin film. eag.comphi.com This is crucial for understanding the structure of multi-layered films or identifying contaminants.

Summary of XRD and XPS Applications for Dimethylsilane-Derived Films
TechniqueInformation ObtainedExample ApplicationReference
X-ray Diffraction (XRD)Crystallinity, phase identification, crystal structureIdentification of 3C-SiC crystalline phase in films deposited from hexamethyldisilane fragments. aip.org
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical bonding states, surface analysisStudying the valence electronic structure of poly(dimethylsilane). researchgate.net

Reflection High-Energy Electron Diffraction (RHEED) and Atomic Force Microscopy (AFM) for Surface Morphological Studies

Reflection High-Energy Electron Diffraction (RHEED) is a surface-sensitive technique used to characterize the crystallography of surfaces and thin films. u-tokyo.ac.jpwikipedia.orgubc.caresearchgate.netresearchgate.net A high-energy electron beam (10–100 keV) strikes the sample surface at a grazing angle, and the resulting diffraction pattern on a fluorescent screen provides information about the surface structure. u-tokyo.ac.jpubc.ca RHEED is particularly valuable for in-situ monitoring of thin film growth, such as during molecular beam epitaxy (MBE). wikipedia.orgubc.ca The pattern can reveal the surface's periodicity, flatness, and the epitaxial relationship between a grown film and its substrate. u-tokyo.ac.jp Streaky patterns in RHEED indicate a smooth, two-dimensional surface, while spotty patterns suggest a rougher, three-dimensional surface morphology.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with nanoscale resolution. pressbooks.pubwikipedia.org It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the surface cause the cantilever to deflect, which is monitored to create a surface map. AFM is advantageous because it can be used on both conductive and non-conductive samples without special coatings and can operate in various environments. pressbooks.pubwikipedia.org

AFM is widely used to study the surface morphology of thin films, including those derived from silane precursors. It can quantify surface roughness and visualize surface features like grains, pores, and other structures. squ.edu.omresearchgate.net For example, AFM has been used to study the morphology of supramolecular polymers containing dimethylsilane units, revealing globular or bundled superstructures depending on the specific polymer. icmpp.ro In studies of amorphous solid water deposited on silicon substrates, AFM has been used to observe columnar structures and determine their typical diameters at different deposition temperatures. rsc.org

Comparison of RHEED and AFM for Surface Morphological Studies
TechniquePrincipleInformation ProvidedKey Advantages
RHEEDDiffraction of high-energy electrons at a grazing angleSurface crystallography, flatness, real-time growth monitoringIn-situ analysis during film growth
AFMScanning a sharp tip over the surface and measuring tip-sample forces3D topography, surface roughness, visualization of nanoscale featuresHigh resolution on various sample types, no vacuum required

Mass Spectrometry for Gas-Phase Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a critical analytical technique for identifying compounds and elucidating their structure by measuring the mass-to-charge ratio (m/z) of ions. In the context of dimethylsilane, it is used for analyzing gas-phase species during chemical vapor deposition (CVD) processes and for understanding the fragmentation patterns of the molecule and its derivatives.

During the hot-wire chemical vapor deposition (HWCVD) process using dimethylsilane as a precursor gas, in-situ gas-phase analysis is performed using techniques like single-photon ionization time-of-flight mass spectrometry. rsc.org This allows for the detection of reaction intermediates and products. Studies have shown that the gas-phase chemistry is complex, involving both free-radical reactions and reactions with silylene/silene intermediates. rsc.org Key products identified include 1,1,2,2-tetramethyldisilane (B129472) (TMDS), trimethylsilane (B1584522) (TriMS), and 1,3-dimethyl-1,3-disilacyclobutane (DMDSCB). rsc.org The dominant reaction pathways are influenced by process parameters such as filament temperature and reaction time. rsc.org

Similarly, when tris(dimethylsilyl)amine (B1587917) is used as a precursor for silicon oxynitride films, gas chromatography coupled with mass spectrometry (GC-MS) is used to analyze the gas-phase by-products. rsc.orgnih.gov This analysis has identified numerous compounds, including silanols, siloxanes, and disilazanes, and has also detected the dimethylsilane radical (Me₂HSi•), indicating its role as a decomposition product. rsc.orgnih.gov

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for identification and structural analysis. chemguide.co.uk When a molecule is ionized, typically by electron impact, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For organosilanes, fragmentation can be complicated by unexpected gas-phase reactions within the mass spectrometer itself, such as reactions with trace amounts of water, leading to ions that can complicate spectral interpretation. wiley.com Common fragmentation patterns for aliphatic amines, which share some structural similarities with aminosilanes, often involve cleavage of the carbon-nitrogen bond. docbrown.info For alkanes, the loss of methyl (15 m/z) or ethyl (29 m/z) groups is common. tutorchase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Polymers and Functionalized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of molecules in solution and in the solid state. specificpolymers.comeurekaselect.com It provides information about the chemical environment, connectivity, and dynamics of NMR-active nuclei such as ¹H, ¹³C, and ²⁹Si.

In the study of polymers derived from dimethylsilane, NMR is crucial for confirming the structure of the resulting macromolecules. For instance, in the synthesis of novel polysilalkylene siloxane monomers via the hydrosilylation of dienes with dimethylchlorosilane, ¹H NMR is used to verify the reaction's success by observing the disappearance of signals corresponding to alkene protons and the appearance of new signals corresponding to the formed alkyl-silane structure. sciepub.com

For more complex systems, such as functionalized polysiloxanes, multi-nuclear NMR is employed. The hydrosilylation of various nitrogen-containing compounds with polyhydromethylsiloxane (PHMS) and its copolymers with dimethylsiloxane (DMS) has been studied using ¹H and ²⁹Si NMR. researchgate.net ¹H NMR can distinguish between different addition products (α and β addition) and confirm subsequent reactions like quaternization of amine groups. researchgate.net

²⁹Si NMR is particularly powerful for characterizing silicon-containing compounds. researchgate.net It provides distinct chemical shifts for silicon atoms in different chemical environments. For example, in copolymers of poly(dimethylsiloxane-co-methylhydrosiloxane) that have been functionalized and quaternized, ²⁹Si NMR spectra show distinct signals for the terminal 'M' groups, the backbone 'D' groups (dimethylsiloxy units), and the functionalized 'D' groups, allowing for unambiguous structural assignment. researchgate.net Solid-state NMR (SSNMR) is also a vital technique for studying the structure and dynamics of inorganic polymers in their solid form, providing insights that are not accessible through solution NMR. uleth.ca

Typical NMR Applications in Dimethylsilane Chemistry
NMR NucleusType of InformationExample ApplicationReference
¹H NMRProton environments, confirmation of reaction completion (e.g., disappearance of vinyl protons), distinguishing isomersMonitoring hydrosilylation reactions, identifying α and β addition products. sciepub.comresearchgate.net
¹³C NMRCarbon skeleton structure, chemical environment of carbon atomsCharacterizing the structure of organosilicon compounds. nih.gov
²⁹Si NMRSilicon environments, polymer microstructure (e.g., M, D, T, Q units), degree of functionalizationStructural elucidation of functionalized polysiloxanes and intermediates in silane reactions. researchgate.netresearchgate.net

Applications in Materials Science and Engineering

Silicon Carbide (SiC) Materials Fabrication

Dimethylsilane (B7800572) is extensively utilized in the production of silicon carbide (SiC), a semiconductor material prized for its wide band gap, high thermal conductivity, and exceptional hardness. doi.org It is a key source gas in various deposition techniques for creating high-purity SiC films, preforms, and nanostructures.

Chemical Vapor Deposition (CVD) is a primary method for producing SiC films, often employing separate silicon and carbon source gases. cambridge.org However, single-source precursors like dimethylsilane, which contains both silicon and carbon, are also effective. The C/Si composition ratio of dimethylsilane is 2, which can lead to the formation of films with excess carbon. nih.gov

Several specialized CVD techniques have been developed to control the properties of SiC films grown from dimethylsilane.

Hot-Wire CVD (HW-CVD): In HW-CVD, the gas-phase chemistry of dimethylsilane is complex. dntb.gov.ua Studies of its decomposition on hot tungsten and rhenium filaments show that silicon (Si) and methyl (CH3) radicals are major products. aip.org The reaction rate on the filament tends to decrease as the number of methyl groups on the precursor molecule increases. aip.org The pressure of the source gas also influences the reaction pathways; at lower pressures, dimethylsilylene insertion reactions are favored, while at higher pressures, free radical recombination reactions dominate. researchgate.net

Ion Beam Induced CVD (IBICVD): This technique uses an ion beam to facilitate the deposition process. In one application, crystalline SiC thin films were formed using SiCH3+ ions produced from the surface ionization of dimethylsilane on a heated tungsten filament. doi.org Another study demonstrated SiC film formation by simultaneously injecting dimethylsilane gas and a low-energy Ar+ ion beam onto a silicon substrate at temperatures of 600°C and 800°C. researchgate.net This method was found to be effective in reducing the amount of excess carbon in the deposited film compared to thermal CVD alone. researchgate.net Research has also explored injecting Si+, SiCH5+, or C+ ions during the thermal CVD process with dimethylsilane to modify the carbon content of the films. nih.govnih.gov It was found that injecting SiCH5+ ions could decrease the carbon-to-silicon ratio in the resulting SiC film. nih.govnih.gov

The table below summarizes findings from various CVD studies using dimethylsilane for SiC film fabrication.

CVD TechniquePrecursor(s)Substrate/TemperatureKey FindingsReference(s)
Triode Plasma CVDDimethylsilane, HydrogenSilicon / 1100-1200°CStoichiometric 3C-SiC films with good crystallinity were grown. High hydrogen dilution and low pressure improved film quality. scialert.netscialert.net
Ion Beam Induced CVD (IBICVD)Dimethylsilane, Ar⁺ ion beamSilicon / 600-800°CFilm formation occurred at 600°C and 800°C. The C/Si ratio was reduced to 1.36 compared to 1.88 for thermal CVD. researchgate.net
Thermal CVD with Ion InjectionDimethylsilane, SiCH₅⁺ ionsSilicon / 800°CInjection of SiCH₅⁺ ions during CVD decreased the C/Si ratio from 1.88 (thermal CVD alone) to 1.49. nih.govnih.gov
Low-energy mass analyzed ion beam depositionDimethylsilaneSi substratesMass-selected SiCH₃⁺ ions produced from dimethylsilane were used to grow 3C-SiC films. aip.org
Hot-Wire CVD (HW-CVD)DimethylsilaneN/AGas-phase chemistry is dominated by Si and CH₃ radical formation. Reaction rates decrease with more methyl groups. aip.org

Dimethylsilane plays a role in the development of organomorphic ceramic-matrix composites (CMCs). mdpi.comresearchgate.net These composites are created using polymer fibers that are hot-pressed to form a reinforcing preform. mdpi.comresearchgate.netmdpi.com During the pyrolysis of polycarbosilane (PCS) preforms, which are precursors for SiC fibers, various methylsilanes are released. mdpi.com Mass spectroscopy has detected the release of dimethylsilane from these polymer fibers. mdpi.com The decomposition of this released dimethylsilane can lead to the deposition of silicon carbide on the surfaces of the contacting fibers at temperatures as low as 450–500°C. mdpi.comresearchgate.net This deposition contributes to the self-bonding of the SiC framework, which helps in forming the organomorphic SiC preform with a relative density of 0.3–0.4. mdpi.comresearchgate.net

Polymer precursor routes are a significant method for synthesizing SiC materials, including fibers and nanostructures. osti.govnycu.edu.tw The Yajima process, a foundational method, historically used the dehalocoupling of dichlorodimethylsilane (B41323) with sodium to produce polydimethylsilane. google.com This polymer is then thermally rearranged to form polycarbosilane (PCS), the preceramic polymer that is pyrolyzed to yield SiC. osti.govgoogle.com

Variations of this approach have been developed to create specific SiC nanostructures.

Polysilastyrene Copolymers: Copolymers of phenylmethylsilane and dimethylsilane, known as polysilastyrene, have been synthesized as precursors to silicon carbide. ntis.gov These copolymers can be molded, cast into films, or drawn into fibers. ntis.gov After being crosslinked by exposure to ultraviolet light, the polymer can be heated above 800°C in an inert atmosphere to convert it into silicon carbide. ntis.gov

Simplified Yajima Process: A simplified, solvent-free version of the Yajima process has been used to create β-SiC nanostructures. nycu.edu.tw This involves reacting liquid sodium with the vapors of methylchlorosilanes, such as dimethyldichlorosilane, to generate a precursor composed of polycarbosilane and sodium chloride. nycu.edu.tw Subsequent heating of this precursor under vacuum produces β-SiC in the form of cubic cages, shells, and nanoparticles. nycu.edu.tw

Advanced Thin Film Deposition Technologies

Dimethylsilane and its derivatives are increasingly important in advanced thin film deposition technologies for the semiconductor industry, enabling the creation of highly conformal and specialized dielectric films at lower temperatures. aip.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films like silicon carbonitride (SiCN) at lower temperatures than traditional CVD. nih.gov SiCN films are valued as insulating cap layers and diffusion barriers in copper interconnects for microelectronics. tandfonline.com

While various single-source organosilicon precursors are used for SiCN deposition, derivatives of dimethylsilane are notable. mdpi.commdpi.com For instance, (dimethylamino)dimethylsilane has been investigated as a precursor in remote plasma CVD. mdpi.comresearchgate.net Another related precursor, bis(dimethylamino)dimethylsilane (B1580881), has been used to deposit SiCN films via PECVD. mdpi.com These precursors allow for the synthesis of amorphous, hydrogenated SiCN (a-SiCN:H) films with tunable properties. osti.gov The choice of precursor and deposition conditions, such as temperature, significantly influences the film's chemical structure and characteristics. osti.gov

Atomic Layer Deposition (ALD) is a thin-film growth technique that offers exceptional control over film thickness and conformality, which is crucial for modern semiconductor manufacturing. aip.org The process involves sequential, self-limiting surface reactions. aip.org

Dimethylsilane and its derivatives are being explored as precursors for the ALD of silicon-based materials.

SiCxNy Films: Dimethylsilane, in combination with an H2 plasma, has been used to deposit SiCxNy films at substrate temperatures of 150 and 300°C. researchgate.net

SiNxCy Sealing Layers: For depositing dielectric sealing layers on porous low-k substrates, bis(dimethylamino)dimethylsilane (BDMADMS) has been used as a precursor in a plasma-enhanced ALD (PE-ALD) process with a hydrogen plasma. researchgate.net This technique successfully formed a SiNxCy sealing layer without penetrating the pores of the underlying low-k material. researchgate.net BDMADMS is also used as a silicon precursor for the ALD of silicon oxide films. google.com

The development of ALD processes using precursors like dimethylsilane is critical for creating the next generation of microelectronic devices, including advanced memory structures. aip.org

Area-Selective Deposition (ASD) Strategies utilizing Dimethylsilane-Derived Precursors as Inhibitors

Area-selective deposition (ASD) is a critical bottom-up manufacturing technique for the fabrication of nanoelectronic devices. In this process, the selective deactivation of non-growth areas is often achieved using inhibitor molecules. Dimethylsilane-derived precursors, particularly short-chain aminosilanes like bis(N,N-dimethylamino)dimethylsilane (DMADMS), have emerged as effective inhibitors for ASD. ohiolink.eduresearchgate.net These inhibitors function by selectively adsorbing onto specific surfaces, such as silicon dioxide (SiO₂), and deactivating them towards subsequent atomic layer deposition (ALD). ohiolink.eduresearchgate.net

The mechanism of inhibition involves the selective reaction of the aminosilane (B1250345) with hydroxyl (-OH) groups on the SiO₂ surface, which are nucleation sites for ALD. This reaction renders the surface inactive, preventing the deposition of materials. fishersci.ca For instance, DMADMS selectively adsorbs on OH-terminated SiO₂ surfaces but not on hydrogen-terminated silicon (H-Si) surfaces, thereby inhibiting the growth of platinum (Pt) and ruthenium (Ru) during ALD. The effectiveness of these inhibitors has been studied using various techniques, including surface potential measurements, spectroscopic ellipsometry, and X-ray photoelectron spectroscopy. fishersci.ca Research has shown that better inhibition is achieved for the ALD of noble metals like Ru and Pt compared to metal oxides such as aluminum oxide (Al₂O₃) and hafnium dioxide (HfO₂). fishersci.ca

The blocking ability of these dimethylsilane-derived inhibitors is influenced by factors such as the partial surface coverage at saturation and the reactivity of the subsequent ALD precursors. fishersci.ca The small size and volatility of these aminosilane inhibitors make them suitable for integration into vacuum-based processes, which is crucial for high-volume manufacturing in the electronics industry. fishersci.ca

Table 1: Inhibition Efficacy of Dimethylsilane-Derived Precursors in ASD
InhibitorTarget SurfaceInhibited ALD MaterialReference
Bis(N,N-dimethylamino)dimethylsilane (DMADMS)SiO₂Ru, Pt fishersci.ca
Bis(N,N-dimethylamino)dimethylsilane (DMADMS)SiO₂Al₂O₃, HfO₂ (less effective) fishersci.ca

Dimethylsilane as a Versatile Reducing Agent in Organic Synthesis

Dimethylsilane and its derivatives are recognized for their utility as reducing agents in a variety of organic transformations. Their reactivity can be tuned by the substituents on the silicon atom, making them valuable tools for chemists.

Catalytic Applications in Ligand-Free Carbon-Sulfur Bond Cleavage

A notable application of dimethylsilane derivatives is in the reductive cleavage of inert carbon-sulfur (C-S) bonds. A ligand-free, nickel-catalyzed method has been developed for the reductive cleavage of C(sp²)−SMe and C(sp³)-SMe bonds using dimethylethylsilane as the reducing agent. This protocol is characterized by its broad substrate scope and high chemoselectivity, offering an alternative to traditional methods that use stoichiometric Grignard reagents or Raney Nickel. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.

Promotional Role in Cycloisomerization Reactions

While specific examples detailing the promotional role of dimethylsilane itself in cycloisomerization reactions are not extensively documented in the reviewed literature, the broader class of silanes is known to participate in and promote such reactions. For instance, a related derivative, dimethylethylsilane, has been shown to act as a promoter in the palladium-catalyzed cycloisomerization of 1,6-dienes. Radical-mediated cycloisomerization is another area where silanes can play a role as hydrogen atom donors. ethz.chescholarship.org Given the reactivity of the Si-H bond in dimethylsilane, its potential to act as a hydride donor or participate in radical-mediated cyclization processes is an area of ongoing interest.

Application as a Non-Toxic Alternative to Organotin Hydrides in Radical Reductions

Organosilanes have gained prominence as non-toxic alternatives to organotin hydrides, such as tributyltin hydride, in radical-based reductions. organic-chemistry.org Tris(trimethylsilyl)silane (B43935) is a well-known example, but other silanes, including dialkylsilanes, are also effective. researchgate.netgelest.com These reagents function as radical H-donors in chain reactions for the reduction of various functional groups. msu.edu For example, the reduction of alkyl halides can be achieved using a silane (B1218182) in the presence of a thiol catalyst, which mediates the hydrogen-atom transfer from the silane to the alkyl radical. rsc.orgpsu.edu While trialkylsilanes are often more reactive, dialkylsilanes like diphenylsilane (B1312307) have also been successfully employed. msu.edu Dimethylsilane, as a simple dialkylsilane, fits within this class of reagents and offers a less toxic profile compared to traditional tin hydrides. gelest.com

Acid-Catalyzed Reductions of Carbenium Ion Precursors

Silanes are effective hydride donors for the acid-catalyzed reduction of substrates that can form stable carbenium ion intermediates. researchgate.net This type of reduction is applicable to a range of functional groups, including alcohols and alkyl halides. gelest.com The reaction typically proceeds by protonation of the substrate to form a carbocation, which then abstracts a hydride from the silane. researchgate.net While trialkylsilanes are generally more reactive in these reductions, dialkylsilanes can also be used, although they may be less effective hydride donors in some cases. gelest.com The choice of silane and acid catalyst allows for control over the reaction's selectivity. For instance, the reduction of secondary and tertiary alcohols and benzylic alcohols proceeds readily, whereas primary alcohols are typically not reduced under these conditions. gelest.com

Novel Material Synthesis and Functionalization

Dimethylsilane and its derivatives are valuable building blocks for the synthesis of novel polymers and for the functionalization of materials to impart desired properties.

Dichlorodimethylsilane is a key monomer in the production of various silicon-containing polymers. For instance, it has been used in the synthesis of novel poly(silyl ether)s through polycondensation with monoglycerides (B3428702) derived from vegetable oils like palm and soy oil. scielo.brredalyc.org These bio-based polymers exhibit interesting thermal properties and potential antibacterial activity. redalyc.org Dichlorodimethylsilane is also utilized for the surface functionalization of nanoparticles. For example, it can be used to modify the surface of silica (B1680970) nanoparticles, rendering them hydrophobic. researchgate.netresearchgate.net This is achieved through a reaction with the surface hydroxyl groups of the silica.

Another important derivative, bis(anilinomethyl)dimethylsilane, has been copolymerized with dianilino-p-xylene and 4,4'-methylenebis(phenylisocyanate) to create novel N-phenyl aromatic polyureas. researchgate.netresearcher.liferesearchgate.netnih.gov These polymers exhibit enhanced photodegradability compared to similar structures lacking the silyl (B83357) unit, making them promising materials for applications such as photolithography. researcher.liferesearchgate.net The photodegradation mechanism is thought to involve a single-electron transfer between the silyl and carbonyl groups. researcher.liferesearchgate.net

Furthermore, (4-vinylphenyl)dimethylsilane is a functional monomer that can be polymerized to create polymers with reactive silyl-hydride groups in the chain. ohiolink.eduresearchgate.net These groups can then be used for post-polymerization functionalization through hydrosilation reactions with molecules containing double bonds, such as allyl alcohol. ohiolink.eduresearchgate.netrsc.orgrsc.org This approach allows for the synthesis of well-defined polymers with a variety of functional groups. ohiolink.eduresearchgate.net

Table 2: Examples of Novel Materials Synthesized Using Dimethylsilane Derivatives
Dimethylsilane DerivativeReactantsResulting MaterialKey Property/ApplicationReference
Bis(anilinomethyl)dimethylsilanedianilino-p-xylene, 4,4'-methylenebis(phenylisocyanate)Photodegradable PolyureaEnhanced photodegradability for photolithography researcher.liferesearchgate.netnih.gov
DichlorodimethylsilaneMonoglycerides from palm/soy oilPoly(silyl ether)sBio-based polymer with potential antibacterial activity scielo.brredalyc.org
DichlorodimethylsilaneSilica nanoparticlesHydrophobic silica nanoparticlesSurface functionalization researchgate.netresearchgate.net
(4-vinylphenyl)dimethylsilaneStyrene (B11656), Allyl alcohol (for functionalization)Functionalized polymersPolymers with tunable functionality ohiolink.eduresearchgate.netrsc.orgrsc.org

Development of Polysilanes for Electronic and Optical Devices

Polysilanes, which are polymers with a backbone consisting of silicon-silicon (Si-Si) single bonds, exhibit unique electronic and optical properties stemming from the delocalization of sigma (σ) electrons along the polymer chain. cecri.res.inresearchgate.net Poly(dimethylsilane), a polymer derived from dimethylsilane precursors, is a subject of significant research interest for its potential in electronic and photonic applications. cecri.res.incollectionscanada.gc.ca The σ-conjugation in the Si-Si backbone results in a relatively low HOMO-LUMO band gap (3-4 eV), leading to strong absorption in the UV region. researchgate.net This characteristic makes polysilanes suitable for various applications:

Photoconductors: The ability to absorb UV light and transport charge makes them effective photoconductors.

Light Emitting Diodes (LEDs): Polysilanes are explored as materials for LEDs due to their photoluminescence properties. cecri.res.in

Photoresists: The degradation of polysilanes under UV radiation, which breaks Si-Si bonds, allows them to be used as photoresists in microlithography. researchgate.net

Semiconductors: With appropriate doping, polysilanes can exhibit semiconducting properties. researchgate.net

The synthesis of polysilanes can be challenging. The traditional Wurtz coupling reaction of dichlorodimethylsilane with alkali metals often results in low yields and poor control over the polymer's molecular weight and structure. cecri.res.in To overcome these limitations, alternative methods like electrolytic reduction of dichlorosilanes are being explored to produce structure-ordered polysilanes, which are crucial for developing efficient optoelectronic devices. cecri.res.in Furthermore, chemical vapor deposition (CVD) using polymeric precursors like poly(dimethylsilane) is being investigated as a cost-effective method to create thin films with customizable electronic and optical properties for next-generation semiconductor devices. collectionscanada.gc.ca

Table 1: Properties and Applications of Polysilanes

PropertyOriginApplicationReference
σ-ConjugationDelocalization of sigma-orbitals along the Si-Si backbone.Enables unique electronic and optical characteristics. cecri.res.inresearchgate.net
UV AbsorptionLow HOMO-LUMO band gap (3-4 eV).Photoresists, Photoconductors. researchgate.net
PhotoluminescenceEmission of light upon excitation.Light Emitting Diodes (LEDs), Optical Devices. cecri.res.intechscience.com
SemiconductivityCan be induced by doping.Electronic Devices. researchgate.net

Incorporation into Polymeric Binders for Aerospace Composites

In the aerospace industry, there is a continuous drive to replace traditional metals with lightweight composite materials to improve fuel efficiency and performance. ati.org.ukresearchgate.net Composite materials consist of reinforcing fibers (like carbon or glass) held together by a polymer matrix, or binder. The performance of the composite heavily relies on the properties of this binder and its adhesion to the fibers.

Silanes, derived from precursors like dimethylsilane, play a crucial role in this field. Dichlorodimethylsilane is a key building block for producing a wide range of silicone polymers, most notably polydimethylsiloxane (B3030410) (PDMS). guidechem.comwikipedia.org These silicon-based polymers are incorporated into binder systems for aerospace composites to enhance their properties. google.comresearchgate.net

The primary functions of silane-containing binders include:

Improved Adhesion: Silanes act as coupling agents, forming a durable chemical bridge between the inorganic reinforcing fibers and the organic polymer matrix.

Enhanced Durability: The incorporation of siloxanes into the binder can improve the thermal stability and resistance to environmental degradation of the composite part. scielo.br

Fracture Toughness: Binders can be specifically formulated to improve the fracture toughness of the final composite, which is a critical safety requirement in aviation. nih.gov

Researchers have developed binder compositions that include silane compounds, which can be applied to fiber preforms to stabilize them during the manufacturing process. google.comnih.gov For instance, a binder system can be formulated with an aminoalkylsilane and a polymer resin. google.com The use of such binders is also critical for automated fiber placement techniques, which reduce manufacturing costs and improve the quality of large aerospace structures. nih.gov

Polymer Chemistry and Organosilicon Polymers from Dimethylsilane Precursors

Poly(dimethylsilane) (PDMS) Structural and Electronic Properties

Poly(dimethylsilane) (PDMS), the simplest poly(diorganosilane), is a crystalline and insoluble polymer that has been the subject of extensive research to understand the relationship between its conformational structure and its electronic properties. acs.org Its silicon backbone gives rise to unique characteristics, including σ-electron delocalization, which is highly sensitive to the polymer's conformation. acs.org

Studies on Conformation and Hole Delocalization

The conformation of the silicon backbone in poly(dimethylsilane) plays a crucial role in the delocalization of σ-electrons, which in turn affects its properties like hole mobility and electronic transitions. acs.org Theoretical calculations, including Density Functional Theory (DFT), have been employed to elucidate the relationship between the polymer's conformation and hole delocalization. nih.govacs.org

In its regular all-trans form, both excess electrons and holes are completely delocalized along the Si backbone of PDMS. nih.gov However, thermal activation can lead to randomization of the Si-Si-Si-Si backbone dihedral angle, causing localization of these charge carriers. nih.gov The extent of σ-electron delocalization can be evaluated using measures such as the effective hole mass and the distribution of the highest occupied molecular orbital (HOMO) in the Brillouin zone. acs.org When the maximum of the top valence band is at the Γ point (k=0) or the X point (k=π), the hole is delocalized. acs.org

The introduction of geminal interactions as the dihedral angle (ω) increases can shift the valence band maximum, leading to a significant increase in the effective hole mass. acs.org This demonstrates the profound impact of conformational changes on the electronic properties of poly(dimethylsilane).

Analysis of Vibrational and Electronic Spectra in Crystalline PDMS

Vibrational and electronic spectroscopy are powerful tools for probing the structure of crystalline poly(dimethylsilane). acs.org The vibrational spectrum of PDMS, including Raman and IR spectra, reveals key structural information. The mutual exclusion of IR and Raman activities for skeleton vibrations below 700 cm⁻¹ is indicative of a centrosymmetric structure for the polymer's structural unit. acs.org

X-ray diffraction studies have determined the crystal structure of poly(dimethylsilane) to be monoclinic. chemicalbook.com The all-trans conformation of the silicon backbone corresponds to the period of the one-dimensional silicon chain. chemicalbook.com

Table 1: Crystal Structure Data for Poly(dimethylsilane)

ParameterValue
Crystal SystemMonoclinic
a0.745 nm
b0.724 nm
c0.389 nm
γ67.1°

Data sourced from ChemicalBook. chemicalbook.com

Polycarbosilane (PCS) as a Preceramic Polymer

Polycarbosilane (PCS) is a crucial preceramic polymer, widely used in the production of silicon carbide (SiC) ceramics, particularly SiC fibers. osti.gov It is synthesized from the thermal decomposition of poly(dimethylsilane). chemicalbook.comosti.gov

Thermal Decomposition and Rearrangement of Poly(dimethylsilane) to Polycarbosilane

The conversion of poly(dimethylsilane) to polycarbosilane is achieved through a thermal decomposition and rearrangement process, often referred to as the Kumada rearrangement. osti.govresearchgate.net This reaction is typically carried out at high temperatures, around 450°C - 470°C, and can be performed under high pressure in an autoclave. osti.govgoogle.com The high-pressure method generally results in a higher synthesis yield (45%-60%) and better product quality. google.com

The process involves the formation of Si radicals in the initiation step. osti.gov However, this high-temperature process can generate gaseous by-products like methane (B114726). osti.gov To mitigate these issues, catalytic processes have been developed. For instance, the addition of a small amount of polyborodimethylsiloxane as a catalyst allows for the synthesis of polycarbosilane at normal pressure. osti.gov Other catalysts, such as zeolites (ZSM-5, Zeolite A, Zeolite Y) and various metal chlorides (AlCl₃, MnCl₃, CrCl₃, VCl₃, TiCl₃, GaCl₃), have also been explored to facilitate the reaction at lower pressures. osti.gov

Strategies for Enhancing Ceramic Yields (e.g., Gamma-Ray Curing)

The ceramic yield of polycarbosilane is a critical factor in its application as a preceramic polymer. Various strategies have been developed to enhance this yield. One effective method is the use of radiation curing, such as with gamma-rays or electron beams. xml-journal.netresearchgate.net

Gamma-ray irradiation of polycarbosilane precursor fibers in air, followed by thermal cross-linking, ammoniation pyrolysis, and high-temperature nitriding, can produce high-strength silicon nitride ceramic fibers. xml-journal.net The irradiation and subsequent thermal treatment form Si-CH₂-Si and Si-O-Si bridge structures, which leads to gelling of the PCS fibers and a significant increase in the ammoniation ceramic yield. xml-journal.net For PCS fibers with an absorbed dose of 1.0 MGy, the resulting silicon nitride ceramic fibers can achieve a tensile strength of 2.05 GPa with an oxygen mass fraction of 9.5%. xml-journal.net

Other methods to improve ceramic yield include the addition of catalysts like polyborazine, which can increase the yield from 63% to 78% through dehydrocoupling reactions between Si-H groups. kiche.or.kr Doping polycarbosilane with metal elements such as titanium or zirconium can also enhance the ceramic yield. mdpi.com

Advances in Polysilane Synthesis and Functionalization

Research in polysilane chemistry continues to evolve, with a focus on developing new synthetic methods and functionalizing polysilanes to tailor their properties for specific applications. researchgate.nettum.de Traditional methods like Wurtz-type coupling are still employed for synthesizing branched polysilanes. researchgate.net This method involves the reductive coupling of silicon halides using group 1 metals. mdpi.com

A key area of advancement is the functionalization of polysilanes. For example, polysilanes with chlorine pendants can be synthesized by treating a polysilane precursor with acetyl chloride in the presence of aluminum chloride. rsc.org These chlorinated polysilanes can then be further modified through etherification with hydroxy-ended chromophores to produce highly functionalized, amorphous polymers with good thermal stability and solubility. rsc.org

The synthesis of well-defined polysilane dendrimers represents another significant area of progress. mdpi.com These highly branched structures are typically synthesized through selective formation of silicon-silicon bonds via Wurtz-type coupling or salt metathesis reactions. mdpi.com Core-functionalized dendrimers can be prepared, offering precise control over the molecular architecture and properties. mdpi.com

Methodologies for High Molecular Weight and Controlled Polydispersity

The synthesis of high molecular weight polysilanes from dimethylsilane (B7800572) precursors with controlled polydispersity is crucial for achieving desirable material properties. Several methodologies have been explored to this end, with varying degrees of success in controlling polymer chain length and distribution.

One of the earliest and most common methods for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorodimethylsilane (B41323) with alkali metals, typically sodium. While this method can produce high molecular weight polymers, it is often difficult to control the molecular weight and polydispersity. The reaction is highly sensitive to various factors including the nature and dispersion of the alkali metal, the solvent, and the reaction temperature. This often results in polymers with broad and sometimes bimodal molecular weight distributions. Efforts to improve control have included carrying out the synthesis in solvents like tetrahydrofuran (B95107) at ambient temperatures, which can lead to higher yields and narrower molecular weight distributions compared to reactions in high-boiling-point aromatic solvents.

Anionic polymerization offers a more controlled approach to polysilane synthesis. In particular, the ring-opening polymerization (ROP) of strained cyclic silane (B1218182) monomers can lead to well-defined polymers. For instance, the anionic ROP of hexamethylcyclotrisiloxane (B157284) (D3) can produce polydimethylsiloxanes with controlled molecular weights and narrow molecular weight distributions.

A significant advancement in achieving high molecular weight and controlled polydispersity is the use of N-heterocyclic carbene (NHC)-catalyzed polymerization . The polymerization of octamethylcyclotetrasiloxane (B44751) (D4) using thermally latent NHC catalysts has been shown to produce high molecular weight polydimethylsiloxane (B3030410) (PDMS) with good control over the molecular weight by adjusting the initiator to monomer ratio. This method allows for the synthesis of polymers with number-average molecular weights (Mn) exceeding 400,000 g/mol . nih.gov

The following table presents data from the NHC-catalyzed polymerization of D4, demonstrating the ability to achieve high molecular weights.

EntryInitiator:Monomer RatioConversion (%)Mn ( g/mol )PDI (Mw/Mn)
11:2509470,0001.6
21:500>95211,0001.8
31:1000>95423,0002.5

Data sourced from a study on the polymerization of D4 in bulk using a protected NHC catalyst at 80°C for 16 hours. nih.gov

Living anionic polymerization is another powerful technique for producing polymers with predictable molecular weights and very narrow polydispersity indices (PDI), often close to 1.0. This method involves the initiation of polymerization of a suitable monomer with an initiator, where the growing polymer chains retain their active anionic centers, allowing for controlled chain growth and the synthesis of block copolymers. For example, the anionic polymerization of (4-vinylphenyl)dimethylsilane has been shown to proceed in a living manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.08–1.19). researchgate.net

Fabrication and Characterization of Well-Oriented Polysilane Thin Films

The fabrication of well-oriented thin films of polysilanes is of significant interest for various applications that can benefit from the anisotropic optical and electronic properties of the aligned polymer chains. Several techniques have been employed to induce molecular orientation in polymer thin films, which can be broadly categorized into methods involving mechanical alignment and methods based on self-assembly.

Fabrication Methodologies:

Spin Coating: This is a common and straightforward method for producing thin polymer films. While spin coating itself does not inherently lead to high degrees of orientation, the subsequent treatment of the film, such as annealing or drawing, can induce alignment. The thickness of the spin-cast film can also influence the degree of orientation, with thinner films sometimes exhibiting a higher degree of in-plane alignment of the polymer backbone.

Langmuir-Blodgett (LB) Technique: The LB technique allows for the formation of highly ordered monolayer and multilayer films. acs.org It involves spreading a solution of the polymer on a liquid subphase (typically water), compressing the resulting monolayer to a desired surface pressure, and then transferring the film onto a solid substrate. This method can produce highly organized films with controlled thickness and molecular arrangement.

Friction Transfer: In this method, a solid block of the polymer is rubbed against a heated substrate, resulting in the deposition of a thin, highly oriented film. The mechanical shearing force during the transfer process aligns the polymer chains along the friction direction. This technique has been shown to be effective in producing uniaxially oriented films of various polymers. researchgate.net

Characterization of Film Orientation:

Once a thin film is fabricated, various characterization techniques are employed to determine the degree and direction of molecular orientation.

Polarized UV-Visible Spectroscopy: Polysilanes exhibit strong absorption in the UV region due to σ-σ* transitions along the silicon backbone. In an oriented film, the absorption of polarized light will be dependent on the orientation of the electric field vector relative to the polymer chain axis. By measuring the absorbance of light polarized parallel and perpendicular to a reference direction (e.g., the friction or drawing direction), a dichroic ratio can be calculated, which provides a quantitative measure of the in-plane orientation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Polarized FTIR spectroscopy, particularly in reflection-absorption (RAS) mode for thin films on reflective substrates, can provide information about the orientation of specific chemical bonds within the polymer. By analyzing the dichroism of vibrational modes with known transition dipole moment directions, the orientation of the polymer backbone and side chains can be determined.

X-ray Diffraction (XRD): XRD is a powerful technique for probing the crystalline structure and orientation in polymer films. Grazing-incidence X-ray diffraction (GIXD) is particularly suited for thin films. The appearance of sharp, localized reflections in the diffraction pattern indicates a high degree of crystalline order and orientation. The azimuthal distribution of the diffraction spots can be used to quantify the degree of alignment.

Atomic Force Microscopy (AFM): AFM provides topographical images of the film surface with nanoscale resolution. In some cases, AFM images can directly visualize the alignment of polymer chains or crystalline domains on the surface. It can also be used to probe the anisotropic mechanical properties of oriented films.

The following table summarizes the characterization techniques and the information they provide regarding the orientation of polysilane thin films.

Characterization TechniqueInformation Obtained
Polarized UV-Visible SpectroscopyIn-plane orientation of the polymer backbone (dichroic ratio).
Polarized FTIR SpectroscopyOrientation of specific chemical bonds in the backbone and side chains.
X-ray Diffraction (XRD/GIXD)Crystalline structure, degree of crystallinity, and molecular orientation.
Atomic Force Microscopy (AFM)Surface topography, visualization of oriented domains, and anisotropic mechanical properties.

It is important to note that achieving a high degree of orientation in polydimethylsilane thin films can be more challenging compared to polysilanes with larger, more interacting side chains. The small methyl groups in polydimethylsilane lead to weaker interchain interactions, which can make it more difficult to induce and maintain long-range order.

Dimethylsilane in Catalytic Cycle Development

Dimethylsilane plays a key role in the formation of catalytically active species and in elucidating reaction mechanisms, particularly in the formation of silicon-silicon bonds.

The reaction of dimethylsilane with specific rhodium complexes initiates catalytic processes for the dimerization of other hydrosilanes. When dimethylsilane reacts with the rhodium hydride bridged dimer, [(dippe)Rh]₂(μ-H)₂ (where dippe = 1,2-bis(diisopropylphosphino)ethane), it generates the dinuclear complex [(dippe)Rh(H)]₂(μ-η²-H−SiMe₂)₂. acs.org This resulting complex acts as a catalyst precursor for the dimerization of other silanes, such as diphenylsilane (B1312307) (Ph₂SiH₂), into their corresponding disilanes. acs.org The hydride dimer serves as an effective precursor for the catalytic dimerization of excess Ph₂SiH₂ to produce tetraphenyldisilane. acs.org

The formation of silicon-silicon bonds using rhodium complex catalysts involves a proposed catalytic cycle that proceeds through dinuclear intermediates. acs.org The reaction of a secondary silane like Ph₂SiH₂ with the rhodium hydride dimer [(dippe)Rh]₂(μ-H)₂ leads to the formation of a bis(μ-silylene) complex, [(dippe)Rh]₂(μ-SiPh₂)₂. acs.org In the case of dimethylsilane, the reaction yields a dinuclear complex with bridging silyl (B83357) groups. acs.org A proposed catalytic cycle for the dimerization of hydrosilanes consists of these dinuclear rhodium intermediates, highlighting a cooperative mechanism between the two metal centers. acs.org This contrasts with mechanisms involving mononuclear species and provides insight into the design of catalysts for selective Si-Si bond formation.

Dimethylsilane Derivatives as Catalytic Modifiers and Precursors

Derivatives of dimethylsilane, such as silyl esters and aminosilanes, are instrumental as modifiers in established catalytic systems and as precursors in advanced deposition techniques.

In Ziegler-Natta (Z-N) olefin polymerization, silyl esters have emerged as a promising class of internal donors, which are crucial for controlling the activity and stereoselectivity of the catalyst. acs.org A specific derivative, bis(benzoyloxy)dimethylsilane (BDMS), has been identified as a highly promising non-phthalate Lewis base donor in MgCl₂-supported Z-N systems. tandfonline.comresearchgate.net The effectiveness of these donors is linked to their chemical stability and resistance to decomposition by Lewis acidic species like triethylaluminium (AlEt₃) present in the catalytic system. acs.org

Quantum chemical calculations have shown that the stability of silyl esters and their interaction with the MgCl₂ support are key to their function. acs.orgncl.res.in The coordination of the silyl ester donor to the catalyst surface influences the formation of active sites. tandfonline.com Studies on BDMS indicate a strong preference for a bridging coordination mode on the MgCl₂ surface, which is believed to be crucial for its role as a selectivity control agent. researchgate.net The electronic properties of substituents on the silyl ester can be tuned to optimize the donor's coordination strength and, consequently, the catalyst's performance in producing highly isotactic polypropylene. tandfonline.com

Table 1: Influence of Substituents on Adsorption Strength of Silyl Ester Donors This table is interactive. Click on the headers to sort.

Substituent Group Adsorption Strength Increase (%) Predicted Isotactic Index Enhancement (%)
Diaminoborane 37.63 306
Nitrophenyl - 69
Nitro (Deteriorated Isotacticity) (Deteriorated Isotacticity)
Formyl (Deteriorated Isotacticity) (Deteriorated Isotacticity)
Vinyl (Deteriorated Isotacticity) (Deteriorated Isotacticity)
Hydroxyl (Deteriorated Isotacticity) (Deteriorated Isotacticity)

Data sourced from Ghashghaee et al. (2023) tandfonline.com

Short-chain aminosilanes derived from dimethylsilane, such as bis(N,N-dimethylamino)dimethylsilane (DMADMS), have a dual role in atomic layer deposition (ALD). snu.ac.kribs.re.kracs.org They are used as silicon precursors for the ALD of silicon dioxide (SiO₂). snu.ac.kribs.re.kracs.org In this process, the aminosilane (B1250345) reacts with a strong oxidant like ozone or an oxygen plasma to deposit thin, conformal SiO₂ films. ibs.re.kr

Furthermore, these same aminosilanes are utilized as effective inhibitors for area-selective ALD (AS-ALD). snu.ac.kribs.re.kracs.orgresearchgate.net In AS-ALD, the goal is to deposit a material on a specific region of a substrate while preventing deposition on another. The aminosilane inhibitor, such as DMADMS, selectively adsorbs onto a hydroxyl-terminated surface (like SiO₂) but not on a hydrogen-terminated silicon (H-Si) surface. snu.ac.kribs.re.kracs.org This selective adsorption deactivates the SiO₂ surface towards subsequent ALD reactions. snu.ac.krresearchgate.net This inhibition is more effective for the ALD of noble metals like Ruthenium (Ru) and Platinum (Pt) than for metal oxides such as Aluminum Oxide (Al₂O₃) and Hafnium Oxide (HfO₂). snu.ac.kribs.re.kracs.org This difference in blocking ability is attributed to the partial surface coverage by the inhibitor and the differing reactivity of the subsequent ALD precursors. snu.ac.kribs.re.kracs.org The use of these silane inhibitors is advantageous as they can be easily integrated into vacuum-based manufacturing processes. snu.ac.kribs.re.kracs.org

Table 2: Inhibition Performance of Aminosilane DMADMS in Area-Selective ALD This table is interactive. Click on the headers to sort.

Material for Deposition Inhibition Effectiveness
Ruthenium (Ru) High
Platinum (Pt) High
Aluminum Oxide (Al₂O₃) Lower
Hafnium Oxide (HfO₂) Lower

Data sourced from Khan et al. (2018) snu.ac.kribs.re.kracs.org

Engineering Reaction Conditions for Dimethylsilane Transformations

The field of chemical reaction engineering focuses on optimizing reaction conditions to maximize yield, selectivity, and safety while minimizing energy consumption. achema.de For transformations involving dimethylsilane and its derivatives, precise control over parameters like temperature, pressure, reactant concentrations, and catalyst choice is critical.

For instance, in the rhodium-catalyzed dimerization of hydrosilanes, the reaction conditions are relatively mild, but the choice of the specific rhodium precursor and the phosphine (B1218219) ligand is engineered to favor the desired dinuclear catalytic pathway. acs.org In Ziegler-Natta polymerization, the ratio of the silyl ester donor to the titanium catalyst and the aluminum co-catalyst must be carefully controlled. acs.org An excess of the donor can poison the active sites, reducing catalytic activity. acs.org

In the context of ALD, reaction engineering is paramount. The process involves sequential, self-limiting surface reactions, and the conditions are meticulously controlled. The temperature must be within a specific "ALD window" to ensure proper precursor adsorption and reaction without causing thermal decomposition or desorption. Pulse times for the precursor (e.g., DMADMS) and the co-reactant (e.g., ozone) are engineered to ensure complete surface saturation and reaction, leading to layer-by-layer growth. ibs.re.kr

Furthermore, transformations can be engineered to produce dimethylsilane itself. The redistribution reaction of tetramethyldisiloxane, catalyzed by cationic Si(II) compounds, selectively yields dimethylsilane and a polysiloxane with Si-H end groups. mdpi.com This process is highlighted as a potentially useful and non-hazardous method for the production of gaseous dimethylsilane. mdpi.com The engineering of these varied reaction conditions allows for the precise control of chemical transformations, enabling the synthesis of advanced materials and the efficient production of valuable chemical compounds. achema.de

Catalysis and Chemical Reaction Engineering

Optimization of Hot-Wire Chemical Vapor Deposition (HWCVD)

In the Hot-Wire Chemical Vapor Deposition (HWCVD) process utilizing dimethylsilane (B7800572) (DMS), the control of gas-phase chemistry is paramount for determining the final film properties. This is achieved by carefully tuning process parameters, primarily the filament temperature and the reactor pressure. researchgate.netacs.org The catalytic decomposition of DMS on the hot filament surface initiates a cascade of secondary reactions in the gas phase, producing the precursors necessary for thin film growth. acs.org Research has shown that two competing reaction mechanisms—one involving silylene intermediates and another dominated by free-radical chain reactions—can be selectively favored by adjusting these parameters. researchgate.netnih.gov

Studies examining the gas-phase reaction products reveal a distinct shift in the dominant chemical pathway based on the deposition conditions. researchgate.net At lower filament temperatures (around 1200–1300 °C) and low pressure (e.g., 0.12 Torr or 16 Pa), the chemistry is dominated by silylene species. researchgate.netresearchgate.netresearchgate.net Under these conditions, the primary product formed is 1,1,2,2-tetramethyldisilane (B129472), which results from the insertion of a dimethylsilylene intermediate into the Si-H bond of a parent DMS molecule. nih.govresearchgate.net

Conversely, as the filament temperature and, more significantly, the pressure increase, free-radical reactions become predominant. researchgate.netnih.gov An increase in pressure by a factor of ten can cause the gas-phase chemistry to be dominated by the formation of trimethylsilane (B1584522) via free-radical recombination. researchgate.net At higher pressures, the increased molecular density leads to more frequent collisions, promoting the formation of small hydrocarbon byproducts such as ethene, acetylene, propene, and propyne. researchgate.netresearchgate.net This shift signifies a transition from a silylene-dominant to a free-radical-dominant regime. researchgate.netresearchgate.net The material of the filament, whether Tantalum or Tungsten, has been found to not significantly alter these fundamental gas-phase reaction pathways. nih.govrsc.org

The following table summarizes the influence of HWCVD parameters on the gas-phase chemistry of dimethylsilane.

Substrate temperature profoundly affects the film's structural and morphological characteristics. Generally, increasing the substrate temperature provides more thermal energy to the adsorbed atoms on the surface. This enhanced surface mobility allows atoms to migrate to more energetically favorable sites, leading to better-ordered structures and larger grain sizes. mdpi.cominformaticsjournals.co.in For example, in the deposition of various thin films, an increase in substrate temperature from 300°C to 400°C resulted in an increase in average grain size from 15 nm to 25 nm. informaticsjournals.co.in A similar trend was observed in another study where grain size increased from approximately 2 µm to 6 µm as the temperature was raised from 520°C to 620°C. jim.org.cn

Furthermore, higher substrate temperatures can influence the chemical composition of the deposited film by promoting the elimination of organic or hydrogen-containing moieties, leading to the formation of more stable inorganic network structures like silicon carbide or silicon carbonitride. researchgate.net This can also lead to improved surface morphology, such as reduced surface roughness. researchgate.netx-mol.net However, there is often an optimal temperature, beyond which film quality may degrade due to effects like film decomposition. mdpi.com The specific impact of substrate temperature on film properties when using dimethylsilane is summarized in the table below.

Future Research Directions and Perspectives

Integrated Computational and Experimental Approaches for Novel Dimethylsilane (B7800572) Reactivity

The synergy between computational modeling and experimental investigation is becoming increasingly crucial for unraveling the complex reactivity of dimethylsilane. rsc.org Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting reaction pathways, transition states, and the electronic structure of intermediates in dimethylsilane reactions. vulcanchem.comtuni.firesearchgate.net For instance, DFT calculations can be employed to model the transition states for Si-O bond cleavage or to understand the fragmentation of silylation precursors. vulcanchem.comarxiv.org These computational insights guide experimental work by identifying promising reaction conditions and potential products.

Experimental techniques, in turn, provide the necessary validation for theoretical models. numberanalytics.com Kinetic studies of dimethylsilane pyrolysis, for example, have been conducted in stirred flow systems and single-pulse shock tubes to determine reaction rates and identify major products like methane (B114726) and ethylene. sdsu.eduacs.org The combination of computational predictions with experimental data from techniques like matrix isolation infrared spectroscopy allows for a more complete understanding of decomposition mechanisms, such as those involving silanone intermediates. reading.ac.uk This integrated approach, where computational models predict behavior and experiments verify and refine those predictions, accelerates the discovery of novel reactivity and the optimization of reaction conditions. vulcanchem.comnumberanalytics.com

Future research will likely focus on more complex systems, leveraging machine learning models trained on large chemical datasets to predict reaction yields and solubility parameters under various conditions. vulcanchem.com Reaction path search tools will also be vital in identifying optimal conditions for functionalizing dimethylsilane and its derivatives. vulcanchem.com

Rational Design of Next-Generation Dimethylsilane-Based Precursors for Advanced Functional Materials

Dimethylsilane and its derivatives are key precursors in the synthesis of a wide array of advanced functional materials, primarily through chemical vapor deposition (CVD) techniques. cymitquimica.comgoogle.comgelest.com The rational design of these precursors is critical for tailoring the properties of the resulting materials for specific applications. ontosight.ai

In CVD processes, dimethylsilane is thermally decomposed to deposit thin films with desirable surface properties. google.com It has been explored as a single-source precursor for silicon carbide (SiC), silicon carbonitride (SiCN), and silicon oxycarbide (SiCO:H) films, which are used as low-dielectric-constant materials in semiconductor manufacturing. gelest.comcdnsciencepub.com The composition and properties of these films can be precisely controlled by adjusting deposition parameters such as temperature, pressure, and the co-reactants used with dimethylsilane. google.comcdnsciencepub.com

Future research in this area will focus on designing precursors with specific functional groups to impart desired characteristics to the final material. For example, aminosilanes like bis(dimethylamino)dimethylsilane (B1580881) are used as precursors for atomic layer deposition (ALD) of silicon dioxide and as inhibitors for area-selective ALD. acs.orgresearchgate.net The design of novel precursors will be guided by computational studies to predict their decomposition pathways and the properties of the resulting films. arxiv.org This will enable the creation of materials with enhanced thermal stability, improved adhesion, and specific electronic or optical properties for applications in electronics, coatings, and adhesives. ontosight.aichemimpex.com

Sustainable and Green Synthetic Routes for Organosilicon Compounds

The development of sustainable and environmentally friendly synthetic methods for organosilicon compounds is a major focus of current research. mdpi.comdntb.gov.ua Traditional methods for producing organosilanes, such as the Müller-Rochow direct process, are often energy-intensive and can produce harmful byproducts. mdpi.comsbfchem.com

Green chemistry principles are being applied to develop alternative, chlorine-free routes for the synthesis of organosilicon compounds. mdpi.com One promising approach is the direct synthesis of alkoxysilanes from silicon and alcohols, which avoids the use of chlorosilanes and their associated hazardous byproducts. mdpi.com

Biocatalysis is emerging as a powerful tool for the sustainable synthesis of organosilicon compounds. findaphd.comacs.org Enzymes, such as silicateins found in marine sponges, can catalyze the formation of Si-O bonds with high selectivity and efficiency under mild conditions. findaphd.com Protein engineering and directed evolution are being used to develop enzymes that can catalyze new-to-nature reactions, including the formation of carbon-silicon bonds. acs.orgresearchgate.netacs.org These biocatalytic approaches offer the potential for highly efficient and environmentally benign syntheses of complex organosilicon molecules. rsc.orgfindaphd.com

Future research will continue to explore novel catalytic systems, including electrosynthesis, for the activation of Si-H, Si-Cl, and Si-B bonds, providing new pathways to a wide range of organosilicon compounds. rsc.org The goal is to develop processes that are not only more efficient and selective but also have a significantly lower environmental impact. dntb.gov.ua

Exploration of Dimethylsilane in Nanotechnology and Smart Coatings

Dimethylsilane and its derivatives are finding increasing applications in nanotechnology and the development of smart coatings. chemimpex.com In nanotechnology, these compounds are used to functionalize nanoparticles, enhancing their stability and reactivity for applications in areas like drug delivery and diagnostics. chemimpex.com The surface modification of silica (B1680970) nanoparticles with dimethylsilane can improve their compatibility with polymer matrices, leading to the development of advanced nanocomposite materials. researchgate.net

In the realm of smart coatings, organosilanes are used to modify the surface properties of materials, rendering them hydrophobic or hydrophilic depending on the desired application. ontosight.aigelest.com Dimethylsilane-derived coatings can provide excellent adhesion and corrosion resistance. chemimpex.comgelest.com For instance, coatings produced by the thermal decomposition of dimethylsilane can be functionalized to create surfaces with specific binding properties. google.com

Future research will focus on the development of novel dimethylsilane-based materials for advanced applications. This includes the creation of core-shell nanoparticles with tailored properties for enhanced oil recovery and the design of self-healing and environmentally responsive coatings. acs.orgnih.gov The ability to precisely control surface chemistry at the nanoscale using dimethylsilane precursors will be key to unlocking new functionalities and applications in these fields. solubilityofthings.com

Advanced Mechanistic Elucidation of Complex Organosilicon Reaction Networks

A deep understanding of the reaction mechanisms governing the chemistry of dimethylsilane is fundamental to controlling and optimizing its applications. The pyrolysis and decomposition of dimethylsilane involve complex reaction networks with competing pathways. rsc.org

Studies on the hot-wire chemical vapor deposition (CVD) of dimethylsilane have shown that both free-radical reactions and those involving silylene and silene intermediates play important roles. rsc.orgresearchgate.net The dominant reaction pathway can depend on factors such as temperature, pressure, and reaction time. cdnsciencepub.comrsc.org For example, at lower temperatures, silylene chemistry, leading to products like 1,1,2,2-tetramethyldisilane (B129472), tends to dominate, while at higher temperatures, free-radical reactions become more significant. cdnsciencepub.comrsc.org

Future research will aim for a more detailed and quantitative understanding of these reaction networks. This will involve the use of sophisticated computational models to simulate the entire reaction landscape and advanced experimental techniques to detect and characterize transient intermediates. mdpi.comopen.ac.uk A thorough mechanistic elucidation will enable more precise control over product distribution and the properties of materials derived from dimethylsilane. reading.ac.uk

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of dimethylsilane derivatives in synthetic chemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR, is critical for verifying the purity and structural configuration of dimethylsilane derivatives. For example, 29Si^{29}\text{Si} NMR can identify Si-Cl bonds in compounds like chloro(4-chlorobutyl)dimethylsilane (CAS 18145-84-1) by detecting chemical shifts between 10–20 ppm . Infrared (IR) spectroscopy complements this by confirming functional groups (e.g., Si-CH3_3 stretches at ~1250 cm1^{-1}). Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. How can researchers assess the thermal stability of dimethylsilane-based compounds under varying experimental conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) provides quantitative data on decomposition temperatures and phase transitions. For instance, silane coupling agents modified with dimethylsilane groups (e.g., in polyvinyl alcohol composites) show stability up to 200°C, with degradation peaks observed via DSC at higher temperatures . Controlled atmosphere studies (e.g., inert vs. oxidative) are essential to replicate application-specific environments .

Q. What protocols ensure reproducibility in synthesizing dimethylsilane derivatives for cross-disciplinary applications?

  • Methodological Answer : Standardizing reaction parameters (e.g., stoichiometry, solvent purity, and catalyst type) is crucial. For example, silane coupling agent modifications require precise control of reaction time and temperature to avoid side reactions like premature hydrolysis . Documenting raw data (e.g., reagent lot numbers, ambient humidity) in appendices enhances reproducibility, as recommended for lab reports .

Advanced Research Questions

Q. How can conflicting data on dimethylsilane reactivity in polymer composites be systematically resolved?

  • Methodological Answer : Contradictions in literature (e.g., variations in tensile strength outcomes) often stem from differences in sample preparation or testing protocols. Researchers should:

  • Conduct meta-analyses of peer-reviewed studies, categorizing findings by variables like curing time or filler content .
  • Perform controlled replicate experiments to isolate confounding factors (e.g., humidity during composite fabrication) .
  • Use statistical tools (e.g., ANOVA) to quantify variability and identify significant trends .

Q. What experimental designs optimize dimethylsilane’s role in hybrid materials while minimizing environmental contamination risks?

  • Methodological Answer : Lifecycle assessment (LCA)-informed designs integrate green chemistry principles. For example:

  • Substitute volatile solvents with ionic liquids in synthesis to reduce emissions .
  • Employ closed-loop systems for silane recovery during composite manufacturing .
  • Validate eco-toxicity using standardized assays (e.g., OECD Guidelines 201/202) for byproducts like chlorinated derivatives .

Q. How do computational models enhance the predictive accuracy of dimethylsilane interactions in surface functionalization studies?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict binding energies and adsorption geometries of dimethylsilane on substrates (e.g., silica nanoparticles). For instance, modeling Si-O-Si bond formation at varying pH levels aligns with experimental X-ray photoelectron spectroscopy (XPS) data . Cross-validating computational and empirical results reduces overinterpretation risks .

Methodological Best Practices

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for dimethylsilane research data?

  • Guidelines :

  • Metadata Standards : Use domain-specific templates (e.g., ISA-Tab for analytical chemistry) to document experimental conditions and instrument settings .
  • Data Repositories : Upload raw spectra, chromatograms, and computational inputs/outputs to platforms like Zenodo or Figshare with DOI assignments .
  • Interoperability : Adopt IUPAC nomenclature for compound identifiers (e.g., CAS 18145-84-1) to align with global databases .

Q. How should researchers structure literature reviews to address gaps in dimethylsilane applications?

  • Strategy :

  • Categorize Sources : Group studies by application (e.g., coatings, biomaterials) and methodology (e.g., synthesis vs. computational) .
  • Critical Appraisal : Evaluate methodological rigor using checklists (e.g., CONSORT for experimental studies) to prioritize high-quality evidence .
  • Identify Trends : Use citation mapping tools (e.g., VOSviewer) to visualize emerging research clusters (e.g., dimethylsilane in nanotechnology) .

Tables of Key Data

Property Dimethylsilane Derivative Analytical Method Typical Range/Outcome Reference
Thermal DecompositionChloro(4-chlorobutyl)dimethylsilaneTGA/DSCDegradation onset: 200–250°C
29Si^{29}\text{Si} NMR ShiftSi-Cl in chlorosilanesNMR Spectroscopy10–20 ppm
Tensile Strength ImprovementSilane-modified PVA compositesMechanical Testing (ASTM D63820–30% increase vs. unmodified

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.